6-Chloro-4-methylpyridin-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-2-6(7)8-3-5(4)9/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQPPYQIIPZDIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744324 | |
| Record name | 6-Chloro-4-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227502-89-7 | |
| Record name | 6-Chloro-4-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-hydroxy-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Chloro-4-methylpyridin-3-ol CAS number and properties
An In-depth Technical Guide to 6-Chloro-4-methylpyridin-3-ol
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and its potential applications in medicinal chemistry.
Core Properties
This compound is a substituted pyridine derivative with the CAS Number 1227502-89-7 .[1][2][3][4][5] Its unique structural features, including a chlorine atom at the 6-position, a methyl group at the 4-position, and a hydroxyl group at the 3-position, confer specific electronic and steric properties that make it a valuable intermediate in organic synthesis.[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference.
| Property | Value |
| CAS Number | 1227502-89-7 |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol [1][2] |
| IUPAC Name | This compound[1] |
| Appearance | Solid[1] |
| Melting Point | 208°C[1] |
| Topological Polar Surface Area | 33.1 Ų[1] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 2[1] |
| InChI Key | MEQPPYQIIPZDIH-UHFFFAOYSA-N[1] |
| SMILES | CC1=C(O)C=NC(Cl)=C1[2] |
Synthesis and Reactivity
This compound is a versatile building block in medicinal chemistry due to its reactive sites.[1] The chlorine atom is a site for nucleophilic substitution, and the hydroxyl group can be a key interaction point with biological macromolecules.[1] The methyl group further modulates the compound's lipophilicity and steric profile.[1]
Experimental Protocols
Synthesis via Direct Chlorination of 4-Methylpyridin-3-ol
A common method for the synthesis of this compound is the direct chlorination of a pyridine precursor.[1] This approach is often favored for its direct, single-step nature.[1]
Materials:
-
4-Methylpyridin-3-ol
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane or toluene
-
Dimethylformamide (DMF) (optional, to increase reaction rate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpyridin-3-ol in an anhydrous solvent such as dichloromethane or toluene.
-
Slowly add the chlorinating agent (e.g., thionyl chloride) to the solution. A molar ratio of 1.2:1 of the chlorinating agent to the 4-methylpyridin-3-ol substrate is often employed to ensure selective chlorination and minimize byproducts.[1]
-
The reaction is conducted under reflux conditions, with temperatures typically ranging from 80 to 110°C.[1] The use of a polar aprotic solvent like DMF can increase the reaction rate by stabilizing intermediate oxonium ions.[1]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound.[1] Typical yields range from 68% to 75%.[1]
Below is a diagram illustrating the synthesis workflow.
Caption: Synthesis of this compound.
Chemical Reactivity
The hydroxyl group of this compound is a primary site for various chemical modifications.
-
Oxidation: The secondary alcohol functionality can be oxidized to yield the corresponding ketone, 6-Chloro-4-methylpyridin-3-one.[1] This is a common transformation in organic synthesis.[1]
-
Esterification: Reaction with acylating agents like acid anhydrides or acyl chlorides leads to the formation of esters.[1]
-
Etherification: Ethers can be formed through reactions such as the Williamson ether synthesis.[1]
The following diagram illustrates the reactivity of the hydroxyl group.
Caption: Reactivity of the Hydroxyl Group.
Applications in Drug Development
The structural characteristics of this compound make it a person of interest in medicinal chemistry.[1] Research has suggested that its derivatives may exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][6]
Notably, this compound has been utilized in the synthesis of a series of 6,7-disubstituted 7H-purine analogues designed as dual inhibitors for the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] The hydroxyl group can form hydrogen bonds, while the chlorine atom may engage in halogen bonding, potentially enhancing the binding affinity of its derivatives to biological targets.[1]
Safety and Handling
This compound is associated with several hazard classifications. It is harmful if swallowed or inhaled, causes skin irritation, and can cause serious eye damage.[7] It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[7] It should be used only in a well-ventilated area.[7] Store in a well-ventilated place and keep the container tightly closed.[7]
References
- 1. This compound | 1227502-89-7 | Benchchem [benchchem.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. This compound | 1227502-89-7 [chemicalbook.com]
- 4. This compound - CAS:1227502-89-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. 1227502-89-7|this compound|BLD Pharm [bldpharm.com]
- 6. Buy 6-Chloro-4-methylpyridin-3-amine | 66909-38-4 [smolecule.com]
- 7. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 6-Chloro-4-methylpyridin-3-ol from 4-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of 6-Chloro-4-methylpyridin-3-ol, a valuable pyridine derivative with applications in pharmaceutical research and organic synthesis. The primary synthetic route involves the direct chlorination of 4-methylpyridin-3-ol. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, a summary of reaction parameters, and a discussion of the underlying chemical principles. The information is intended to equip researchers with the necessary knowledge to safely and efficiently perform this synthesis.
Introduction
This compound is a substituted pyridine ring system featuring a chlorine atom at the 6-position, a methyl group at the 4-position, and a hydroxyl group at the 3-position. This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, making it a versatile intermediate for the synthesis of more complex chemical entities, particularly in the development of novel therapeutic agents. The presence of the chloro, methyl, and hydroxyl groups provides multiple reaction sites for further chemical modifications.
The most direct and commonly employed method for the synthesis of this compound is the electrophilic chlorination of the precursor, 4-methylpyridin-3-ol. This guide will focus on this direct chlorination approach.
Reaction Overview and Mechanism
The synthesis of this compound from 4-methylpyridin-3-ol is achieved through a direct chlorination reaction. This process involves the introduction of a chlorine atom onto the pyridine ring, specifically at the 6-position. The reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1]
The general reaction scheme is as follows:
Caption: General reaction scheme for the chlorination of 4-methylpyridin-3-ol.
The reaction proceeds via an electrophilic aromatic substitution mechanism. The chlorinating agent, in conjunction with the reaction conditions, generates a potent electrophilic chlorine species. The pyridine ring of 4-methylpyridin-3-ol, being an electron-rich aromatic system, is susceptible to attack by this electrophile. The directing effects of the existing substituents (the hydroxyl and methyl groups) influence the position of chlorination, favoring the 6-position.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, the following procedures are based on established methods for the chlorination of similar hydroxy-pyridine derivatives and provide a solid foundation for carrying out the synthesis.[1][2]
Chlorination using Phosphorus Oxychloride (POCl₃)
This is a widely used method for the chlorination of hydroxylated heterocyclic compounds.
Experimental Workflow:
Caption: Workflow for the chlorination of 4-methylpyridin-3-ol using POCl₃.
Detailed Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylpyridin-3-ol.
-
Slowly add phosphorus oxychloride (POCl₃) to the flask. The reaction can be run neat or in a high-boiling inert solvent such as toluene or acetonitrile.
-
Reaction: Heat the reaction mixture to reflux (typically between 80 °C and 110 °C).[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice or into ice-cold water to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is neutral to slightly basic.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Chlorination using Thionyl Chloride (SOCl₂)
Thionyl chloride is another effective chlorinating agent for this transformation. The procedure is similar to that using POCl₃.
Detailed Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methylpyridin-3-ol in a suitable anhydrous solvent such as dichloromethane or toluene.[1]
-
Slowly add thionyl chloride (SOCl₂) to the suspension. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux. The reaction temperature will depend on the solvent used.
-
Monitor the reaction to completion using TLC or LC-MS.
-
Work-up: After cooling, carefully quench the reaction mixture by slowly adding it to ice-water.
-
Neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the product as described in the POCl₃ method.
Quantitative Data
Due to the limited availability of specific literature for this exact synthesis, the following table presents a generalized summary of reaction parameters based on the chlorination of similar hydroxy-pyridines. Researchers should optimize these conditions for their specific setup.
| Parameter | Phosphorus Oxychloride (POCl₃) | Thionyl Chloride (SOCl₂) |
| Starting Material | 4-methylpyridin-3-ol | 4-methylpyridin-3-ol |
| Chlorinating Agent | POCl₃ | SOCl₂ |
| Solvent | Neat or Toluene, Acetonitrile | Dichloromethane, Toluene[1] |
| Temperature | 80 - 110 °C (Reflux)[1] | Reflux |
| Reaction Time | Typically several hours (monitor by TLC/LC-MS) | Typically several hours (monitor by TLC/LC-MS) |
| Work-up | Quenching with ice-water, neutralization, extraction | Quenching with ice-water, neutralization, extraction |
| Purification | Column chromatography, Recrystallization | Column chromatography, Recrystallization |
| Expected Yield | Moderate to good (requires optimization) | Moderate to good (requires optimization) |
Characterization of this compound
The successful synthesis of this compound should be confirmed by standard analytical techniques.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (143.57 g/mol ). The isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observed.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic broad absorption band for the O-H stretching of the hydroxyl group.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
-
¹³C NMR: Resonances for the carbon atoms of the pyridine ring and the methyl group.
-
Safety Considerations
-
Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and toxic. They react violently with water and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
The quenching of the reaction mixture is highly exothermic and releases acidic gases (HCl). This step must be performed slowly and with adequate cooling.
-
All solvents used should be anhydrous to prevent unwanted side reactions with the chlorinating agents.
Conclusion
The synthesis of this compound from 4-methylpyridin-3-ol via direct chlorination is a feasible and direct method. While phosphorus oxychloride and thionyl chloride are effective reagents, the reaction conditions, particularly temperature and reaction time, may require optimization to achieve high yields and purity. Careful handling of the corrosive and reactive chlorinating agents is paramount for a safe and successful synthesis. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis to produce this valuable chemical intermediate.
References
6-Chloro-4-methylpyridin-3-ol chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Chloro-4-methylpyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical structure, IUPAC name, physicochemical properties, a representative synthetic protocol, and its relevance in the context of targeted cancer therapy.
Chemical Structure and IUPAC Name
IUPAC Name: this compound
Chemical Structure:
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its application in chemical synthesis and for understanding its pharmacokinetic profile in potential drug development.
| Property | Value |
| CAS Number | 1227502-89-7 |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol |
| Appearance | Solid |
| Melting Point | 208°C |
| Topological Polar Surface Area | 33.1 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound is through the direct chlorination of 4-methylpyridin-3-ol.[1] The following is a representative experimental protocol.
Materials:
-
4-methylpyridin-3-ol
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpyridin-3-ol in an excess of thionyl chloride or phosphorus oxychloride.
-
Slowly heat the reaction mixture to reflux (typically 80-110°C) and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the number and environment of protons and carbon atoms.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the O-H and C-Cl bonds.
Relevance in Drug Discovery: Targeting EGFR/HER2 Signaling Pathways
Substituted pyridinol scaffolds, such as that of this compound, are of significant interest in drug discovery. Derivatives of this core structure have been investigated as potential inhibitors of key signaling proteins involved in cancer progression.[1] One of the most critical pathways in many cancers is the one driven by the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
Overexpression or mutation of EGFR and HER2, both receptor tyrosine kinases, can lead to uncontrolled cell proliferation, survival, and metastasis.[1] Small molecule inhibitors that target the ATP-binding site of these kinases are a cornerstone of modern cancer therapy. The structural features of this compound, including the chlorine atom and the hydroxyl group, provide opportunities for derivatization to create potent and selective kinase inhibitors.
The following diagram illustrates a simplified EGFR/HER2 signaling pathway and the point of intervention for small molecule inhibitors.
This logical workflow demonstrates how growth factors activate the EGFR/HER2 receptors, leading to downstream signaling that promotes cell proliferation. Small molecule inhibitors, conceptually derived from scaffolds like this compound, can block this process by preventing receptor phosphorylation.
Conclusion
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting point for the development of novel kinase inhibitors, particularly those targeting the EGFR/HER2 signaling pathway. Further research into the derivatization of this compound and the biological evaluation of its analogs is warranted to fully explore its potential in drug discovery.
References
A Technical Guide to the Solubility of 6-Chloro-4-methylpyridin-3-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 6-chloro-4-methylpyridin-3-ol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this compound, this document provides a comprehensive, standardized experimental protocol for determining its solubility in various organic solvents. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data, which is critical for process development, formulation, and scale-up operations.
Introduction
This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of active pharmaceutical ingredients (APIs). Understanding its solubility in a range of organic solvents is a fundamental requirement for its effective use in synthetic chemistry and pharmaceutical development. Solubility data is crucial for optimizing reaction conditions, designing purification strategies such as crystallization, and developing suitable formulations.
A thorough search of scientific literature and chemical databases reveals a lack of publicly available quantitative data on the solubility of this compound in common organic solvents. This guide, therefore, presents a detailed experimental protocol based on the widely accepted isothermal shake-flask method to enable researchers to determine these crucial physicochemical parameters.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1227502-89-7 | [1][2][3] |
| Molecular Formula | C₆H₆ClNO | [4] |
| Molecular Weight | 143.57 g/mol | [2][4] |
| Appearance | Off-white to light yellow crystalline solid (typical) | General |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature |
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in the public domain. The following table is provided as a template for researchers to populate with their experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Method |
| e.g., Methanol | Isothermal Shake-Flask | |||
| e.g., Ethanol | Isothermal Shake-Flask | |||
| e.g., Acetone | Isothermal Shake-Flask | |||
| e.g., Dichloromethane | Isothermal Shake-Flask | |||
| e.g., Toluene | Isothermal Shake-Flask | |||
| e.g., Ethyl Acetate | Isothermal Shake-Flask | |||
| e.g., Acetonitrile | Isothermal Shake-Flask | |||
| e.g., Dimethylformamide (DMF) | Isothermal Shake-Flask | |||
| e.g., Dimethyl Sulfoxide (DMSO) | Isothermal Shake-Flask |
Experimental Protocol for Solubility Determination
The following protocol details the isothermal shake-flask method, a reliable technique for determining the equilibrium solubility of a solid compound in a solvent.
4.1. Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Syringes
-
Volumetric flasks and pipettes
-
Apparatus for solvent evaporation (e.g., rotary evaporator, vacuum oven, or nitrogen blow-down system)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for chromatographic/spectroscopic method)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.
-
Immediately attach a syringe filter and dispense the clear, filtered solution into a pre-weighed vial. Record the exact weight of the filtered solution.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried residue.
-
The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.
-
-
Chromatographic/Spectroscopic Method (Recommended for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound from the calibration curve.
-
-
-
Calculation of Solubility:
-
Gravimetric Method:
-
Solubility ( g/100 mL) = (mass of solute / volume of solvent) * 100
-
Solubility ( g/100 g solvent) = (mass of solute / mass of solvent) * 100
-
-
Chromatographic/Spectroscopic Method:
-
Calculate the concentration in the saturated solution, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Report the solubility values along with the temperature at which the measurement was performed. It is recommended to perform each measurement in triplicate to ensure reproducibility.
-
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
References
6-Chloro-4-methylpyridin-3-ol molecular weight and formula
Introduction:
This document provides a concise technical overview of 6-Chloro-4-methylpyridin-3-ol, a heterocyclic organic compound of interest in synthetic chemistry and potential pharmaceutical research. The distinct arrangement of its functional groups—a chlorine atom, a methyl group, and a hydroxyl group on a pyridine core—imparts specific chemical properties that make it a versatile intermediate for developing more complex molecules. This guide summarizes its core physicochemical properties.
Data Presentation
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C6H6ClNO[1] |
| Molecular Weight | 143.57 g/mol [1][2] |
| CAS Number | 1227502-89-7[1][2] |
Experimental Protocols
As an AI, I do not have access to or the ability to generate specific, unpublished experimental protocols. Detailed methodologies for the synthesis, purification, and analysis of this compound would be found in peer-reviewed scientific literature, patents, or specialized chemical databases. The synthesis may involve the chlorination of a 4-methylpyridin-3-ol precursor.
Mandatory Visualization
The following diagram illustrates the relationship between the compound's name and its primary molecular identifiers.
Caption: Logical relationship of this compound to its formula and molecular weight.
References
physical and chemical properties of 6-Chloro-4-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-methylpyridin-3-ol is a substituted pyridine derivative with potential applications as a versatile intermediate in organic synthesis and pharmaceutical research.[1] Its distinct structural features, including a chlorine atom at the 6-position, a methyl group at the 4-position, and a hydroxyl group at the 3-position, confer unique electronic and steric properties.[1] The presence of a reactive chlorine atom, a hydroxyl group capable of forming key biological interactions, and a methyl group that modulates lipophilicity make this compound a valuable building block for the development of novel bioactive molecules.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with available experimental details.
Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1227502-89-7 | [1] |
| Molecular Formula | C₆H₆ClNO | [1] |
| Molecular Weight | 143.57 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 208°C | [1] |
| Boiling Point | Data not available | |
| Solubility | Data not available for specific solvents | |
| pKa (Predicted) | 9.02 (for the conjugate acid) | |
| Topological Polar Surface Area | 33.1 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited in publicly accessible literature. However, based on its structure, the following characteristic spectral features can be expected.
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak corresponding to the compound's molecular weight.
| Parameter | Value |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol |
| Monoisotopic Mass | 143.0137915 Da |
Infrared (IR) Spectroscopy
The IR spectrum is anticipated to display characteristic absorption bands for its functional groups. A key feature would be a broad O-H stretching band for the hydroxyl group, typically observed in the 3200–3600 cm⁻¹ region, indicative of hydrogen bonding. Other expected peaks would correspond to C-H, C=C, and C-N vibrations within the pyridine ring, as well as the C-Cl stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental ¹H and ¹³C NMR data for this compound are not available in the searched literature.
Experimental Protocols
Synthesis: Chlorination of 4-Methylpyridin-3-ol
A primary route for the synthesis of this compound is the direct chlorination of 4-methylpyridin-3-ol.[1]
Reagents and Solvents:
-
4-Methylpyridin-3-ol
-
Chlorinating agent: Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)[1]
-
Anhydrous solvent: Dichloromethane or Toluene[1]
-
Ice
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
General Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend or dissolve 4-methylpyridin-3-ol in an appropriate anhydrous solvent.
-
Slowly add the chlorinating agent (e.g., SOCl₂ or POCl₃) to the reaction mixture.
-
Heat the mixture to reflux, with temperatures typically ranging from 80 to 110°C.[1]
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by standard laboratory techniques.
Recrystallization:
-
A suitable solvent or solvent system for recrystallization would need to be determined experimentally. Solvents to consider could include ethanol, ethyl acetate/hexane, or toluene.
Column Chromatography:
-
Silica gel is a common stationary phase for the purification of polar organic compounds.
-
A suitable eluent system, likely a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone), would need to be developed to achieve good separation.
Chemical Reactivity and Potential Applications
The structure of this compound provides several sites for further chemical modification, making it a valuable synthetic intermediate.[1]
-
Hydroxyl Group: The phenolic hydroxyl group can undergo oxidation to the corresponding ketone, 6-Chloro-4-methylpyridin-3-one.[1] It can also be a site for esterification and etherification reactions.
-
Chlorine Atom: The chlorine at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen allows for N-oxidation and coordination to metal centers.
The unique substitution pattern suggests its potential as a scaffold in medicinal chemistry. Derivatives of related substituted pyridinols have been investigated for a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]
Diagrams
References
Commercial Availability and Research Applications of 6-Chloro-4-methylpyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, synthesis, and research applications of the heterocyclic building block, 6-Chloro-4-methylpyridin-3-ol (CAS No. 1227502-89-7). This versatile compound serves as a valuable intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1227502-89-7 |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol |
| Appearance | Solid |
| Melting Point | 208 °C |
| Topological Polar Surface Area | 33.1 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
Commercial Availability
This compound is available for research purposes from several specialized chemical suppliers. The table below summarizes the offerings from a selection of vendors. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Benchchem | B578558 | >95% | Inquire | Inquire |
| Frontier Specialty Chemicals | C13681 | >95% | 1 g | Inquire |
| Ambeed | A297078 | >95% | 1g, 5g, 10g | Inquire |
| ChemicalBook | CB72616578 | >98% | 1g, 5g, 10g, 25g, 100g, 500g | Inquire |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is through the direct chlorination of a 4-methylpyridin-3-ol precursor.[1] This method is favored for its directness.
General Experimental Protocol: Chlorination of 4-methylpyridin-3-ol
This protocol describes a general method for the synthesis of this compound.
Materials:
-
4-methylpyridin-3-ol
-
Chlorinating agent (e.g., thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃))
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-methylpyridin-3-ol in an anhydrous solvent.
-
Slowly add the chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) to the solution while stirring.
-
Heat the reaction mixture to reflux (typically between 80 to 110 °C) and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).[1]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to ice-water or a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield this compound.
Reactivity and Research Applications
This compound possesses two key reactive sites: the chlorine atom at the 6-position and the hydroxyl group at the 3-position. The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The hydroxyl group can undergo reactions such as etherification and esterification, providing further avenues for molecular elaboration. This dual reactivity makes it a valuable building block for the synthesis of diverse chemical libraries for drug discovery and agrochemical research.
A notable application of this scaffold is in the development of kinase inhibitors. For instance, derivatives of this compound have been utilized in the synthesis of dual inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are implicated in the progression of certain types of cancer.[1]
Potential Biological Signaling Pathway Involvement
While the direct biological activity of this compound is not extensively documented, its derivatives have been investigated as modulators of key signaling pathways in cancer. The EGFR/HER2 signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
Derivatives of this compound can be designed to bind to the ATP-binding site of the intracellular kinase domain of EGFR and HER2, thereby inhibiting their autophosphorylation and downstream signaling. This mode of action can lead to the suppression of tumor cell growth and proliferation. The unique substitution pattern of this compound provides a scaffold that can be readily modified to optimize binding affinity and selectivity for these kinase targets.
References
The Versatile Scaffold: Unlocking the Potential of 6-Chloro-4-methylpyridin-3-ol in Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of drug design. A particularly intriguing derivative, 6-Chloro-4-methylpyridin-3-ol, has emerged as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to empower researchers in their drug discovery endeavors.
The structural features of this compound, including a reactive chlorine atom, a hydroxyl group capable of hydrogen bonding, and a methyl group that modulates lipophilicity, offer a rich platform for chemical modification and optimization of pharmacological activity.[1] Derivatives of this core structure have demonstrated promising potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the core scaffold is fundamental to its application in drug design.
| Property | Value |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol |
| CAS Number | 1227502-89-7 |
| Appearance | Solid |
| Melting Point | 208 °C |
| Topological Polar Surface Area | 33.1 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
Synthesis of Bioactive Derivatives
The chemical versatility of this compound allows for the synthesis of a diverse array of derivatives. The hydroxyl and chloro substituents are key handles for introducing various functionalities to modulate the biological activity. A general synthetic scheme involves the etherification of the hydroxyl group or nucleophilic substitution of the chlorine atom.
General Synthesis Workflow
References
An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 6-Chloro-4-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the hydroxyl group in 6-Chloro-4-methylpyridin-3-ol, a key heterocyclic intermediate in medicinal chemistry and drug development. The document details the synthesis of the parent compound and explores the primary transformations of its hydroxyl functionality, including O-alkylation and O-acylation. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the practical application of this chemistry in a laboratory setting. The unique electronic and steric characteristics imparted by the chloro, methyl, and hydroxyl substituents on the pyridine ring are also discussed, providing a basis for understanding its reactivity.
Introduction
This compound is a substituted pyridine derivative of significant interest in organic synthesis and pharmaceutical research.[1] Its structure, featuring a chlorine atom at the 6-position, a methyl group at the 4-position, and a hydroxyl group at the 3-position, confers a unique combination of electronic and steric properties.[1] The phenolic hydroxyl group is a primary site for chemical modification, making it a versatile building block for the synthesis of a diverse range of derivatives.[1] This guide focuses specifically on the reactivity of this hydroxyl group, providing a technical resource for scientists engaged in the design and synthesis of novel therapeutic agents.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is through the direct chlorination of 4-methylpyridin-3-ol.[1] This electrophilic aromatic substitution reaction introduces a chlorine atom onto the pyridine ring.
Experimental Protocol: Chlorination of 4-methylpyridin-3-ol
Materials:
-
4-methylpyridin-3-ol
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpyridin-3-ol (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene.
-
Slowly add the chlorinating agent, such as thionyl chloride (1.1 eq) or phosphorus oxychloride (1.1 eq), to the solution at room temperature.
-
Heat the reaction mixture to reflux (typically between 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.
-
Neutralize the mixture with a suitable base, such as saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Reactivity of the Hydroxyl Group
The hydroxyl group at the 3-position of this compound is a versatile functional handle for a variety of chemical transformations, most notably O-alkylation and O-acylation.
O-Alkylation (Etherification)
The formation of ethers from this compound can be readily achieved via the Williamson ether synthesis.[1] This SN2 reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then displaces a leaving group from an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation, forming the sodium salt.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired O-alkylated product.
O-Acylation (Esterification)
The hydroxyl group can be acylated to form esters using common acylating agents such as acyl chlorides or acid anhydrides in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add a suitable base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the solution and cool to 0 °C.
-
Slowly add the acyl chloride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired O-acylated product.
Quantitative Data
The following tables summarize typical quantitative data for the reactions described. Please note that yields and spectroscopic data are representative and may vary depending on the specific substrates and reaction conditions employed.
Table 1: Synthesis of this compound
| Reactant | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-methylpyridin-3-ol | SOCl₂ | Dichloromethane | Reflux | 4-6 | 75-85 |
| 4-methylpyridin-3-ol | POCl₃ | Toluene | Reflux | 6-8 | 70-80 |
Table 2: O-Alkylation of this compound
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | NaH | THF | 0 to RT | 2-4 | 80-90 |
| Ethyl Bromide | NaH | DMF | 0 to RT | 3-5 | 75-85 |
| Benzyl Bromide | NaH | THF | 0 to RT | 4-6 | 70-80 |
Table 3: O-Acylation of this compound
| Acyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Triethylamine | Dichloromethane | 0 to RT | 1-2 | 85-95 |
| Benzoyl Chloride | Pyridine | Dichloromethane | 0 to RT | 2-3 | 80-90 |
Table 4: Spectroscopic Data for this compound and its Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound | ~8.0 (s, 1H), ~7.1 (s, 1H), ~5.5 (br s, 1H, OH), ~2.2 (s, 3H) | ~150, ~145, ~130, ~125, ~120, ~20 | 3400-3200 (br, OH), 1600, 1450 | 143/145 [M]⁺ |
| 6-Chloro-3-methoxy-4-methylpyridine | ~8.1 (s, 1H), ~7.2 (s, 1H), ~3.9 (s, 3H), ~2.3 (s, 3H) | ~155, ~148, ~132, ~128, ~122, ~56, ~20 | 2950, 1600, 1450, 1100 | 157/159 [M]⁺ |
| (6-Chloro-4-methylpyridin-3-yl) acetate | ~8.2 (s, 1H), ~7.3 (s, 1H), ~2.4 (s, 3H), ~2.1 (s, 3H) | ~168, ~152, ~146, ~135, ~130, ~125, ~21, ~20 | 1760 (C=O), 1600, 1450, 1200 | 185/187 [M]⁺ |
Note: Spectroscopic data are estimations and should be confirmed by experimental analysis.
Visualizations
The following diagrams illustrate the experimental workflows for the key reactions of the hydroxyl group in this compound.
Caption: Experimental workflow for the O-alkylation of this compound.
Caption: Experimental workflow for the O-acylation of this compound.
Conclusion
The hydroxyl group of this compound serves as a key functional moiety for the synthesis of a wide array of derivatives. This guide has provided detailed methodologies for its primary transformations, namely O-alkylation and O-acylation. The presented protocols, quantitative data, and workflow diagrams offer a practical resource for researchers in the field of medicinal chemistry and drug discovery, enabling the efficient and strategic utilization of this versatile building block in the development of novel molecular entities. The predictable reactivity of the hydroxyl group, coupled with the unique electronic and steric environment of the pyridine core, makes this compound a valuable intermediate for the synthesis of complex and biologically active compounds.
References
Methodological & Application
Application Notes and Protocol for Nucleophilic Aromatic Substitution on 6-Chloro-4-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for performing a nucleophilic aromatic substitution (SNAr) reaction on 6-chloro-4-methylpyridin-3-ol. This compound is a valuable intermediate in medicinal chemistry and materials science due to its reactive chlorine atom, which can be displaced by a variety of nucleophiles.[1] The protocol is designed to be a starting point for researchers, offering a general methodology that can be adapted and optimized for specific nucleophiles and desired products. The application notes discuss the underlying chemical principles, potential challenges, and key considerations for successful execution.
Introduction
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the modification of aromatic and heteroaromatic rings. In the case of pyridines, the electronegative nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[2][3][4] The chlorine atom at the 6-position of this compound is ortho to the ring nitrogen, making it susceptible to displacement via an addition-elimination mechanism.[3] This reaction pathway allows for the introduction of a wide range of functionalities, including amines, alkoxides, and thiolates, thereby enabling the synthesis of diverse compound libraries for drug discovery and other applications.
The presence of the hydroxyl group at the 3-position and the methyl group at the 4-position can influence the reactivity of the substrate. The hydroxyl group is a site for other chemical modifications such as etherification or esterification, and its acidic proton may require the use of a base in the SNAr reaction.[1] The methyl group at the 4-position is unlikely to cause significant steric hindrance at the 6-position.[1]
Reaction Principle
The nucleophilic aromatic substitution on this compound proceeds through a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The negative charge is delocalized over the pyridine ring, including the electronegative nitrogen atom, which stabilizes the intermediate. In the second step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product. The presence of electron-withdrawing groups on the ring generally accelerates the reaction.[7]
Experimental Protocol
This protocol describes a general procedure for the amination of this compound using a primary or secondary amine as the nucleophile. This is a common transformation in the synthesis of biologically active molecules.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), or Sodium Hydride (NaH))
-
Solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), or N-Methyl-2-pyrrolidone (NMP))
-
Anhydrous reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add an appropriate anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate). Add the base (1.5-2.0 eq). The choice of base will depend on the nucleophile and the acidity of the hydroxyl group. For amines, K₂CO₃ or Et₃N are often suitable. For less nucleophilic amines or other nucleophiles, a stronger base like NaH may be necessary to deprotonate the hydroxyl group or the nucleophile.
-
Nucleophile Addition: Add the nucleophile (1.1-1.5 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically ranging from 80 °C to 150 °C). The optimal temperature and reaction time will depend on the specific nucleophile and solvent used and should be determined by monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter it off. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure substituted product.
Data Presentation
Table 1: General Reaction Parameters for Nucleophilic Aromatic Substitution on this compound
| Parameter | Recommended Range/Options | Notes |
| Substrate | This compound | 1.0 equivalent |
| Nucleophile | Primary/Secondary Amines, Alcohols, Thiols | 1.1 - 1.5 equivalents |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA, NaH, KHMDS | 1.5 - 2.0 equivalents. Choice depends on pKa of nucleophile and hydroxyl group. |
| Solvent | DMF, DMSO, NMP, Dioxane, Acetonitrile | High-boiling polar aprotic solvents are generally preferred. |
| Temperature | 80 - 150 °C | Higher temperatures may be required for less reactive nucleophiles. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
Visualizations
Diagram 1: Reaction Workflow
Caption: A flowchart illustrating the key steps in the nucleophilic aromatic substitution protocol.
Diagram 2: Reaction Mechanism
Caption: The addition-elimination mechanism of the SNAr reaction.
Concluding Remarks
The provided protocol offers a robust starting point for the nucleophilic aromatic substitution on this compound. Researchers should note that optimization of the base, solvent, temperature, and reaction time will likely be necessary to achieve optimal yields for their specific nucleophile of interest. Careful monitoring of the reaction progress is crucial for determining the ideal reaction endpoint and minimizing the formation of side products. This methodology opens the door to a wide array of novel substituted pyridinol derivatives for various applications in the chemical and pharmaceutical sciences.
References
- 1. This compound | 1227502-89-7 | Benchchem [benchchem.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. scribd.com [scribd.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloro-4-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This powerful palladium-catalyzed reaction is widely employed in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] 6-Chloro-4-methylpyridin-3-ol is a valuable building block in medicinal chemistry. Its derivatization through Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents at the 6-position, yielding 6-aryl-4-methylpyridin-3-ol derivatives. These products are of significant interest in drug discovery, as pyridine scaffolds are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[3][4][5]
This document provides detailed application notes and a general protocol for conducting Suzuki coupling reactions with this compound.
Reaction Principle
The Suzuki coupling reaction involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (this compound). This is followed by transmetalation with a boronic acid or its ester in the presence of a base. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst.[6]
Key Experimental Parameters
The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, catalyst systems generated in situ from a palladium precursor such as Palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand often provide higher activity and stability.[7] For challenging substrates like electron-rich or sterically hindered chloro-pyridines, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve reaction yields and rates.[8]
-
Base: A base is required to activate the organoboron species, facilitating the transmetalation step.[9] Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and the tolerance of various functional groups.
-
Solvent: The reaction is typically carried out in aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with the addition of water to aid in the dissolution of the inorganic base.[6] Aqueous solvent systems are also gaining traction due to their environmental benefits.[10]
-
Boronic Acid/Ester: A wide range of aryl and heteroaryl boronic acids or their corresponding boronate esters can be used as coupling partners. Boronate esters, such as pinacol esters, often exhibit enhanced stability and are less prone to protodeboronation.[11]
Data Presentation: Representative Suzuki Coupling Conditions
The following table summarizes typical reaction conditions for the Suzuki coupling of chloropyridines with various boronic acids, which can be adapted for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good to Excellent | [12] |
| Pd(OAc)₂ (0.5-1.0) | o-(di-tert-butylphosphino)biphenyl (1-2) | K₃PO₄ or KF | THF or Toluene | Room Temp. | Varies | High | [7] |
| Pd(PEPPSI)(IPr) (3) | - | Varies | Varies | 60-100 | Varies | Good | [8] |
| PdCl₂(Lₙ@β-CD) (0.01) | - | K₃PO₄·7H₂O | Water | Varies | 4 | 80-100 | [10] |
| Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 (Microwave) | 0.25 | Good to Excellent | [13] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, or toluene)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), and the base (2.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents). Then, add the deoxygenated solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Stir the resulting mixture at the desired temperature (typically between 80-100 °C) for the required time (usually 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 6-aryl-4-methylpyridin-3-ol.
Visualization of Experimental Workflow
Caption: General workflow for the Suzuki coupling of this compound.
Applications in Drug Development
The 6-aryl-4-methylpyridin-3-ol scaffold is a privileged structure in medicinal chemistry. The introduction of various aryl groups via the Suzuki coupling allows for the fine-tuning of steric and electronic properties, which can modulate the biological activity and pharmacokinetic profile of the resulting compounds. These derivatives have been investigated for a range of therapeutic applications, leveraging the diverse biological roles of substituted pyridines.[3][4] For example, aryl-substituted heterocyclic compounds are key components in the development of kinase inhibitors for cancer therapy and agents targeting various receptors and enzymes.[14][15] The ability to readily synthesize a library of these compounds using the described protocol is therefore highly valuable for structure-activity relationship (SAR) studies in drug discovery programs.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxidation of 6-Chloro-4-methylpyridin-3-ol to 6-Chloro-4-methyl-1H-pyridin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the oxidation of 6-chloro-4-methylpyridin-3-ol to its corresponding pyridinone, 6-chloro-4-methyl-1H-pyridin-3-one. The secondary alcohol functionality of the starting material can be efficiently oxidized to the ketone using common oxidizing agents under controlled conditions.[1] Two reliable and widely used methods, Pyridinium Chlorochromate (PCC) oxidation and Dess-Martin Periodinane (DMP) oxidation, are presented. These protocols are designed to be adaptable for laboratory-scale synthesis and are relevant for professionals in drug development and organic synthesis.
Introduction
The oxidation of hydroxypyridines to pyridinones is a fundamental transformation in organic synthesis, yielding key intermediates for the preparation of a wide range of biologically active compounds. The resulting 6-chloro-4-methyl-1H-pyridin-3-one is a valuable building block in medicinal chemistry due to the presence of reactive sites amenable to further functionalization. This document outlines two effective methods for this oxidation, providing detailed experimental procedures, reagent information, and expected outcomes.
Reaction Scheme
The overall transformation is the oxidation of the secondary alcohol group on the pyridine ring to a ketone.
Caption: General reaction scheme for the oxidation.
Data Presentation
The choice of oxidizing agent can influence the reaction yield and purity. Below is a summary of typical quantitative data for the two proposed methods.
| Oxidizing Agent | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Solvent | Ref. |
| Pyridinium Chlorochromate (PCC) | 85-95 | 2-4 | Room Temperature | Dichloromethane (DCM) | [2] |
| Dess-Martin Periodinane (DMP) | 90-98 | 1-3 | Room Temperature | Dichloromethane (DCM) | [3] |
Experimental Protocols
Two detailed protocols for the oxidation of this compound are provided below.
Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)
PCC is a versatile and relatively mild oxidizing agent suitable for converting secondary alcohols to ketones.[2][4]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or Silica Gel
-
Anhydrous Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM). To this suspension, add powdered Celite® or silica gel (of equal weight to PCC). This will aid in the workup by adsorbing the chromium byproducts.[5]
-
Addition of Substrate: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the stirring PCC suspension in one portion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.
-
Filtration: Filter the mixture through a pad of Celite® or silica gel to remove the chromium salts and the adsorbent. Wash the filter cake thoroughly with additional diethyl ether.
-
Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-chloro-4-methyl-1H-pyridin-3-one.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Protocol 2: Oxidation using Dess-Martin Periodinane (DMP)
DMP is a mild and highly selective oxidizing agent that offers the advantage of being chromium-free.[3]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of DMP: To the stirring solution, add Dess-Martin Periodinane (DMP) (1.1-1.5 equivalents) portion-wise at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Washing and Drying: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 6-chloro-4-methyl-1H-pyridin-3-one.
-
Drying: Dry the final product under vacuum.
Visualizations
Experimental Workflow
The general workflow for the oxidation process is illustrated below.
Caption: A generalized workflow for the oxidation reaction.
Signaling Pathway (Logical Relationship)
The logical relationship of the components in the oxidation reaction is depicted below.
References
Application Notes and Protocols for the Etherification of 6-Chloro-4-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the etherification of the hydroxyl group of 6-Chloro-4-methylpyridin-3-ol. The two primary methods covered are the Williamson ether synthesis and the Mitsunobu reaction, which are standard procedures for forming ether linkages. These methods are crucial in medicinal chemistry for modifying molecular scaffolds to improve pharmacological properties.
Introduction
This compound is a substituted pyridine derivative with a reactive hydroxyl group amenable to various chemical transformations. Etherification of this hydroxyl group is a key step in the synthesis of a wide range of biologically active molecules. The choice of etherification method depends on the desired product, the nature of the alkylating agent, and the overall synthetic strategy. This guide presents two robust methods, outlines their experimental protocols, and provides a comparative summary of their key reaction parameters.
Etherification Methods
Two classical and reliable methods for the etherification of the hydroxyl group of this compound are the Williamson ether synthesis and the Mitsunobu reaction.
-
Williamson Ether Synthesis: This method involves the deprotonation of the hydroxyl group to form a pyridinoxide anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide or sulfonate. This S
N2 reaction is particularly effective for primary alkyl halides. -
Mitsunobu Reaction: This reaction allows for the conversion of the hydroxyl group into an ether in the presence of a phosphine reagent (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The Mitsunobu reaction is known for its mild conditions and stereochemical inversion at the alcohol center if it is chiral.
Data Presentation: Comparison of Etherification Methods
The following table summarizes typical reaction conditions and yields for the etherification of 3-hydroxypyridine derivatives, which can be considered analogous to this compound.
| Method | Alkylating/Coupling Agent | Base/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Williamson Ether Synthesis | Alkyl Halide (e.g., 1-bromobutane) | Sodium Hydroxide | Ethanol | Reflux (approx. 78°C) | 1 | Not specified |
| Chloroacetic Acid | Sodium Hydroxide | Water | 90-100 | 0.5 - 0.7 | Not specified | |
| 1,10-Dibromodecane | Sodium Hydride | DMF | Room Temp | Not specified | Not specified | |
| Mitsunobu Reaction | Primary Alcohols | PPh₃, DIAD/DEAD | THF | 0 to Room Temp | 6 - 8 | 71-95[1] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 6-Chloro-4-methyl-3-(benzyloxy)pyridine
This protocol is adapted from standard Williamson ether synthesis procedures for phenolic substrates.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.
-
Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-Chloro-4-methyl-3-(benzyloxy)pyridine.
Protocol 2: Mitsunobu Reaction for the Synthesis of 3-Alkoxy-6-chloro-4-methylpyridines
This protocol is a general procedure adapted from established Mitsunobu reactions.[2]
Materials:
-
This compound
-
Primary alcohol (e.g., ethanol, butanol) (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF (approximately 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere, add the primary alcohol (1.1 eq) and triphenylphosphine (1.5 eq).[2]
-
Cool the mixture to 0 °C in an ice bath.[2]
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution at 0 °C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 6 to 8 hours.[2] The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.[2]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc or DCM.[2]
-
Filter the mixture to remove the triphenylphosphine oxide precipitate.[2]
-
Transfer the filtrate to a separatory funnel and wash successively with water (2 x volume), saturated aqueous NaHCO₃ solution (1 x volume), and brine (1 x volume).[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkoxy-6-chloro-4-methylpyridine.
Visualizations
Williamson Ether Synthesis Workflow
Caption: General workflow for the Williamson ether synthesis.
Mitsunobu Reaction Signaling Pathway
Caption: Key steps in the Mitsunobu reaction pathway.
References
Application Notes and Protocols for the Esterification of 6-Chloro-4-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the esterification of 6-chloro-4-methylpyridin-3-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The following procedures are based on established principles of organic synthesis and are intended to serve as a guide for laboratory-scale preparations.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry due to its structural resemblance to biologically active molecules. Esterification of the hydroxyl group is a common strategy to modify the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can be crucial for drug development. This protocol details a standard procedure for the acylation of this compound using an acid chloride in the presence of a base.
Reaction Scheme
The esterification of this compound can be effectively achieved by reacting it with an acyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an inert solvent like dichloromethane. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Caption: General reaction scheme for the esterification.
Experimental Protocol
This protocol describes the esterification of this compound with acetyl chloride as a representative example. The same general procedure can be adapted for other acyl chlorides with minor modifications.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) to the stirred solution.
-
Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure ester.
-
Data Presentation
The following table summarizes the typical quantitative data for the esterification of this compound with acetyl chloride.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (6.96 mmol) |
| Acetyl chloride | 0.59 mL (8.35 mmol) |
| Triethylamine | 1.16 mL (8.35 mmol) |
| Dichloromethane | 20 mL |
| Reaction Conditions | |
| Temperature | 0 °C to room temp. |
| Reaction Time | 3 hours |
| Product | |
| Product Name | 6-chloro-4-methylpyridin-3-yl acetate |
| Theoretical Yield | 1.29 g |
| Actual Yield | 1.10 g |
| Yield (%) | 85% |
| Purity (by HPLC) | >98% |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of the target ester.
Caption: Step-by-step experimental workflow diagram.
Disclaimer: This protocol is intended as a general guideline. Reaction conditions, including stoichiometry, temperature, and reaction times, may need to be optimized for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols: 6-Chloro-4-methylpyridin-3-ol as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-chloro-4-methylpyridin-3-ol as a key building block in the synthesis of potent and selective kinase inhibitors. This precursor's unique structural features, including a reactive chlorine atom at the 6-position and a hydroxyl group at the 3-position, offer multiple avenues for chemical modification, making it an attractive starting material for drug discovery campaigns targeting a variety of protein kinases implicated in oncology and other therapeutic areas.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of these enzymes.
This compound is a bifunctional heterocyclic compound that serves as an excellent starting point for generating diverse libraries of potential kinase inhibitors. The hydroxyl group can be readily derivatized through etherification, while the chloro substituent is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide range of substituents at two key positions.
Synthetic Strategy Overview
A general and effective two-step synthetic strategy to generate a library of kinase inhibitors from this compound involves an initial Williamson ether synthesis to modify the 3-hydroxyl group, followed by a Suzuki-Miyaura cross-coupling reaction to introduce diversity at the 6-position.
Application Notes and Protocols for the Synthesis and Biological Screening of 6-Chloro-4-methylpyridin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 6-Chloro-4-methylpyridin-3-ol derivatives and their subsequent biological screening. The methodologies are designed to be clear and reproducible for researchers in the fields of medicinal chemistry and drug discovery.
Synthesis of this compound and its Derivatives
The versatile scaffold of this compound allows for the synthesis of a diverse library of derivatives through modifications at the hydroxyl and chloro positions.
Synthesis of this compound
A common and effective method for the synthesis of the core compound, this compound, is through the direct chlorination of 4-methylpyridin-3-ol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methylpyridin-3-ol (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene.
-
Addition of Chlorinating Agent: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (1.1 equivalents), to the suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.
-
Extraction: Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Synthesis of Ester and Ether Derivatives
The hydroxyl group of this compound serves as a convenient handle for the synthesis of various ester and ether derivatives.
Experimental Protocol for Esterification:
-
Reaction Setup: Dissolve this compound (1 equivalent) and a suitable acyl chloride or anhydride (1.2 equivalents) in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.5 equivalents), to the mixture at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.
Experimental Protocol for Etherification (Williamson Ether Synthesis):
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.
-
Addition of Pyridinol: Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the NaH suspension at 0 °C.
-
Reaction with Alkyl Halide: After the evolution of hydrogen gas ceases, add the desired alkyl halide (1.1 equivalents) and stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Quench the reaction carefully with water. Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Biological Screening of this compound Derivatives
The synthesized derivatives can be screened for a variety of biological activities, including antimicrobial, antifungal, and anticancer effects.
Antimicrobial and Antifungal Activity
The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial and antifungal potency of the synthesized compounds.
Experimental Protocol for MIC Determination (Broth Microdilution Method):
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
The half-maximal inhibitory concentration (IC₅₀) is determined to assess the cytotoxic effects of the compounds on cancer cell lines.
Experimental Protocol for IC₅₀ Determination (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Data Presentation
The quantitative data from the biological screening should be presented in a clear and organized manner to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) |
| CPD-01 | N-allyl ester | - | - |
| CPD-02 | Phenyl ether | MCF-7 | 15.2 |
| CPD-03 | Benzyl ether | A549 | 8.9 |
| CPD-04 | 4-Fluorobenzyl ether | HCT116 | 5.1 |
| CPD-05 | N-propyl amide | - | - |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Type | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| CPD-06 | Acetate ester | >128 | >128 | 64 |
| CPD-07 | Benzoate ester | 32 | 64 | 16 |
| CPD-08 | Methyl ether | 64 | 128 | 32 |
| CPD-09 | Ethyl ether | 32 | 64 | 16 |
| CPD-10 | N-butyl amine | 16 | 32 | 8 |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential signaling pathways.
Caption: Synthetic workflow for derivatives and their biological screening.
Caption: Postulated inhibition of a kinase signaling pathway by a derivative.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Chloro-4-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in medicinal chemistry and materials science due to their prevalence in a wide array of bioactive molecules and functional materials. The palladium-catalyzed cross-coupling of 6-Chloro-4-methylpyridin-3-ol serves as a versatile and powerful strategy for the synthesis of diverse substituted 4-methylpyridin-3-ol derivatives. This document provides detailed application notes and protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings.
The protocols described herein are based on established methodologies for structurally similar chloropyridines and are intended to serve as a robust starting point for reaction optimization.[1]
General Reaction Scheme
The palladium-catalyzed cross-coupling reactions of this compound enable the formation of new carbon-carbon and carbon-nitrogen bonds at the 6-position of the pyridine ring.
-
Suzuki-Miyaura Coupling: Forms a C-C bond with an organoboron reagent.
-
Buchwald-Hartwig Amination: Forms a C-N bond with an amine.[2]
-
Sonogashira Coupling: Forms a C-C bond with a terminal alkyne.[3]
-
Heck Coupling: Forms a C-C bond with an alkene.[4]
Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with a halide.[5]
Reaction Scheme:
Materials:
| Reagent/Component | Example | Molar Equivalents |
| This compound | - | 1.0 |
| Arylboronic acid | Phenylboronic acid | 1.2 |
| Palladium Catalyst | Pd(OAc)₂ / SPhos | 2 mol% / 4 mol% |
| Base | K₃PO₄ | 2.0 |
| Solvent | 1,4-Dioxane/H₂O | 4:1 mixture |
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[1]
-
Add the 1,4-dioxane/H₂O solvent mixture (5 mL).[1]
-
Degas the mixture by bubbling argon through the solution for 15 minutes.[1]
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).[1]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[1]
-
Purify the residue by flash chromatography to obtain the desired 6-aryl-4-methylpyridin-3-ol derivative.[1]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[2][6]
Reaction Scheme:
Materials:
| Reagent/Component | Example | Molar Equivalents |
| This compound | - | 1.0 |
| Amine | Aniline | 1.2 |
| Palladium Precatalyst | BrettPhos Pd G3 | 10 mol % |
| Ligand | BrettPhos | 10 mol % |
| Base | NaOt-Bu | 2.0 |
| Solvent | Dioxane | 1 M solution |
Procedure:
-
In a glovebox, add this compound (1.0 mmol), the amine (1.2 mmol), BrettPhos Pd G3 (0.1 mmol), BrettPhos (0.1 mmol), and NaOt-Bu (2.0 mmol) to a sealed tube.[7]
-
Add dioxane (1 mL).[7]
-
Seal the tube and remove it from the glovebox.[1]
-
Heat the reaction at 100 °C for 16-24 hours.[1]
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.[1]
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 6-amino-4-methylpyridin-3-ol derivative.[1]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of alkynyl-substituted pyridines.[3][8]
Reaction Scheme:
Materials:
| Reagent/Component | Example | Molar Equivalents |
| This compound | - | 1.0 |
| Terminal Alkyne | Phenylacetylene | 1.5 |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | 3 mol% |
| Copper Co-catalyst | CuI | 5 mol% |
| Base | Triethylamine (Et₃N) | - |
| Solvent | DMF | - |
Procedure:
-
To a degassed solution of this compound (1.0 mmol) in a mixture of DMF (5 mL) and Et₃N (2 mL), add the terminal alkyne (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).[1]
-
Stir the reaction mixture under an argon atmosphere at 60-80 °C for 6-12 hours.[1]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.[1]
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).[1]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[1]
-
Purify the residue by flash chromatography to obtain the desired 6-alkynyl-4-methylpyridin-3-ol.[1]
Experimental Workflow for Sonogashira Coupling
Caption: A typical experimental workflow for the Sonogashira coupling.
Heck Coupling
The Heck reaction couples the chloropyridine with an alkene to form a substituted alkene.[4]
Reaction Scheme:
Materials:
| Reagent/Component | Example | Molar Equivalents |
| This compound | - | 1.0 |
| Alkene | Styrene | 1.5 |
| Palladium Catalyst | Pd(OAc)₂ | 2 mol% |
| Ligand | P(o-tolyl)₃ | 4 mol% |
| Base | K₂CO₃ | 2.0 |
| Solvent | DMF | - |
Procedure:
-
Combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and K₂CO₃ (2.0 mmol) in a sealed tube.[1]
-
Add DMF (5 mL) and degas the mixture.[1]
-
Heat the reaction to 120 °C for 24 hours.[1]
-
After cooling, dilute the reaction with water and extract with diethyl ether.[1]
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purify the product by column chromatography.[1]
Logical Relationship of Heck Reaction Parameters
Caption: Key parameters influencing the outcome of the Heck reaction.
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a diverse range of substituted pyridine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions offer efficient pathways to aryl, amino, alkynyl, and alkenyl substituted 4-methylpyridin-3-ols, respectively. These products are valuable scaffolds for the development of new pharmaceuticals and functional materials. The protocols provided in this document serve as a solid foundation for researchers to explore the rich chemistry of this important heterocyclic building block.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Protecting Group Strategies for the Synthesis of 6-Chloro-4-methylpyridin-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-Chloro-4-methylpyridin-3-ol, a valuable intermediate in pharmaceutical research. The synthesis of this molecule requires a strategic approach to protect the reactive hydroxyl group during the chlorination of the pyridine ring. This guide explores two common and effective protecting group strategies: Benzyl ether and Silyl ether protection.
Introduction
This compound is a key building block in the development of various therapeutic agents. Its synthesis presents a challenge due to the presence of a hydroxyl group, which can interfere with the desired chlorination at the 6-position of the pyridine ring. Direct chlorination of 4-methylpyridin-3-ol can lead to undesired side reactions and low yields. Therefore, a protecting group strategy is essential to temporarily mask the hydroxyl functionality, allowing for selective chlorination, followed by deprotection to yield the final product. This document outlines and compares the use of benzyl and silyl protecting groups for this synthetic route.
Protecting Group Strategy Overview
The general synthetic pathway involving a protecting group (PG) is illustrated below. The choice of protecting group is critical and depends on factors such as stability to chlorination conditions, ease of introduction and removal, and overall yield.
Application Notes and Protocols for the Large-Scale Synthesis of 6-Chloro-4-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 6-Chloro-4-methylpyridin-3-ol, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on the direct chlorination of a pyridine precursor, a robust and scalable approach for industrial production.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its synthesis on a large scale requires a method that is not only efficient and high-yielding but also cost-effective and environmentally conscious. The primary route for large-scale production involves the direct chlorination of 4-methylpyridin-3-ol. This method is favored for its straightforward, single-step nature which simplifies the manufacturing process.[1]
This protocol outlines the synthesis, purification, and characterization of this compound, providing comparative data for different chlorinating agents to aid in process optimization.
Data Presentation
The selection of a chlorinating agent is a critical parameter in the synthesis of this compound, impacting reaction time, temperature, yield, and purity. The following table summarizes the quantitative data for two common chlorinating agents, thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).[1]
| Chlorinating Agent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Thionyl Chloride (SOCl₂) | 80 | 6 | 72 | 98 |
| Phosphorus Oxychloride (POCl₃) | 110 | 4 | 69 | 95 |
Table 1: Comparative analysis of chlorinating agents for the synthesis of this compound.[1]
Thionyl chloride offers a higher yield and purity at a lower reaction temperature, albeit with a longer reaction time.[1] Conversely, phosphorus oxychloride allows for a shorter reaction time but requires a higher temperature and results in slightly lower yield and purity.[1] The choice of reagent will depend on the specific requirements of the manufacturing process, including equipment capabilities and desired throughput.
Experimental Protocols
The following protocols provide detailed methodologies for the large-scale synthesis of this compound using either thionyl chloride or phosphorus oxychloride.
Protocol 1: Synthesis using Thionyl Chloride
Materials:
-
4-methylpyridin-3-ol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Equipment:
-
Large-scale glass reactor with overhead stirrer, reflux condenser, and dropping funnel
-
Heating mantle with temperature controller
-
Equipment for aqueous workup (separatory funnels or equivalent)
-
Rotary evaporator
-
Chromatography system
Procedure:
-
Reaction Setup: In a clean and dry large-scale reactor, charge 4-methylpyridin-3-ol and an anhydrous solvent such as dichloromethane or toluene.[1] Stir the mixture to ensure complete dissolution or a fine suspension.
-
Addition of Chlorinating Agent: Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 80°C and maintain it under reflux for 6 hours.[1] Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred, chilled saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel chromatography to yield pure this compound.[1]
Protocol 2: Synthesis using Phosphorus Oxychloride
Materials:
-
4-methylpyridin-3-ol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (DCM) or toluene
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Equipment:
-
Same as in Protocol 1.
Procedure:
-
Reaction Setup: In a clean and dry large-scale reactor, charge 4-methylpyridin-3-ol and an anhydrous solvent such as dichloromethane or toluene.[1]
-
Addition of Chlorinating Agent: Slowly add phosphorus oxychloride to the mixture at room temperature with stirring.
-
Reaction: Heat the reaction mixture to 110°C and maintain it under reflux for 4 hours.[1] Monitor the reaction progress.
-
Workup: After completion, cool the reaction mixture and carefully pour it onto ice-water with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by silica gel chromatography to obtain this compound.[1]
Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Chloro-4-methylpyridin-3-ol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the purification of 6-Chloro-4-methylpyridin-3-ol using column chromatography. Below you will find troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to assist with your purification experiments.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound and similar pyridine derivatives.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Separation / Co-elution of Impurities | - Inappropriate Solvent System: The polarity of the mobile phase may not be optimal to resolve the target compound from impurities. - Column Overload: Too much sample has been loaded onto the column, exceeding its separation capacity.[1] | - Optimize Mobile Phase: Systematically vary the ratio of a non-polar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane) based on preliminary Thin Layer Chromatography (TLC) analysis.[2] Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. - Reduce Sample Load: Decrease the amount of crude material loaded onto the column. |
| Peak Tailing / Broad Bands | - Interaction with Silica Gel: The basic nitrogen atom of the pyridine ring can interact strongly with acidic silanol groups on the surface of the silica gel stationary phase, leading to tailing.[1] - Solvent Mismatch: The solvent used to dissolve the sample is significantly more polar than the mobile phase.[1] | - Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or pyridine (e.g., 0.1-1%), into the mobile phase to mask the active silanol sites.[2] - Use an Appropriate Loading Solvent: Dissolve the sample in a minimal amount of the initial mobile phase or a solvent with similar or lower polarity. |
| Low or No Recovery of the Compound | - Compound Stuck on the Column: The compound may be too polar for the chosen mobile phase and is strongly adsorbed to the silica gel. - Degradation on Silica Gel: Some pyridine derivatives can be sensitive to the acidic nature of silica gel and may decompose during purification. | - Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in the mobile phase. A "flush" with a highly polar solvent like methanol may be necessary to elute strongly retained compounds. - Deactivate Silica Gel: Pre-treat the silica gel with the mobile phase containing triethylamine before packing the column. - Consider Alternative Stationary Phases: For highly sensitive compounds, consider using a less acidic stationary phase like alumina or a bonded-phase silica gel (e.g., Diol).[3] |
| Product Elutes Too Quickly (High Rf) | - Mobile Phase is Too Polar: The eluent has a high solvent strength, causing the compound to move with the solvent front. | - Decrease Mobile Phase Polarity: Increase the proportion of the non-polar solvent in your eluent system. |
| Irregular Band Shape / Cracking of the Column Bed | - Improper Column Packing: The silica gel bed may not be uniformly packed, leading to channeling of the solvent. - Column Running Dry: The solvent level has dropped below the top of the stationary phase. | - Repack the Column: Ensure the silica gel is packed as a uniform slurry and is well-settled before loading the sample. - Maintain Solvent Level: Always keep the solvent level above the top of the silica gel throughout the entire purification process. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A common starting point for the purification of polar, heterocyclic compounds like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[2] It is crucial to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC). A good mobile phase will give the target compound an Rf value between 0.2 and 0.4.
Q2: My compound is streaking badly on the TLC plate. What does this indicate and how can I fix it?
Streaking on a TLC plate, similar to peak tailing in column chromatography, is often due to the interaction of the basic pyridine nitrogen with the acidic silica gel. To resolve this, you can add a small amount of triethylamine (TEA) or a few drops of acetic acid to the developing solvent, depending on the nature of your compound and impurities. For basic compounds like this compound, adding a competing base like TEA is generally effective.[2]
Q3: Can this compound decompose on silica gel?
While not all pyridine derivatives are unstable on silica, some can be sensitive to the acidic environment, potentially leading to degradation.[4][5] If you suspect decomposition (e.g., appearance of new spots on TLC after exposure to silica), you can perform a 2D TLC experiment to confirm. If degradation is an issue, consider deactivating the silica with a base like triethylamine or using an alternative stationary phase like alumina.
Q4: What are the alternatives to silica gel for the purification of polar basic compounds?
If silica gel proves problematic, alternative stationary phases can be used. These include:
-
Alumina: Can be basic, neutral, or acidic and is a good alternative for compounds that are sensitive to the acidity of silica gel.
-
Bonded-Phase Silica: Options like Diol or Cyano phases offer different selectivity and can be less harsh than bare silica.[3]
-
Reversed-Phase Silica (C18): In this case, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used, and non-polar compounds are retained more strongly. This is generally more suitable for less polar compounds but can be an option.
Q5: How much silica gel should I use for my column?
A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended. The amount will also depend on the difference in Rf values between your target compound and the impurities.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. The specific solvent system should be optimized based on preliminary TLC analysis.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
2. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare an initial mobile phase with a relatively low polarity (e.g., 10-20% ethyl acetate in hexane).
-
If peak tailing was observed on the TLC, consider adding 0.1-1% triethylamine to the mobile phase.
-
Prepare a gradient of mobile phases with increasing polarity (e.g., 30%, 50%, 70% ethyl acetate in hexane).
3. Packing the Column (Wet Packing Method):
-
Secure the chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Gently pour the slurry into the column. Tap the side of the column gently to ensure even packing and to remove any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in settling the silica gel. Do not let the solvent level drop below the top of the silica bed.
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample and solvent loading.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the initial mobile phase or a less polar solvent like dichloromethane).
-
Carefully add the dissolved sample onto the top layer of sand using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, just until the liquid level reaches the top of the sand.
5. Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the top of the column.
-
Begin collecting fractions in separate tubes or flasks.
-
Gradually increase the polarity of the mobile phase according to your prepared gradient.
-
Monitor the elution of compounds by periodically analyzing the collected fractions using TLC.
6. Isolation of the Purified Compound:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Chloro-4-methylpyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of side products during the synthesis of 6-Chloro-4-methylpyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the potential side products?
A1: The most common synthetic route is the direct chlorination of 4-methylpyridin-3-ol using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1] Potential side products can arise from incomplete reaction, over-reaction, or side reactions involving the functional groups of the starting material and the product.
Q2: What are the likely impurities I might see in my crude product?
A2: Common impurities can be categorized as:
-
Starting Material-Related: Unreacted 4-methylpyridin-3-ol.
-
Over-reaction Products: Dichlorinated or other polychlorinated species.
-
Side-reaction Products: Oxidation of the hydroxyl group to a ketone (6-Chloro-4-methylpyridin-3-one), or products from esterification or etherification of the hydroxyl group.[1]
-
Degradation Products: The product may be susceptible to degradation under harsh work-up or storage conditions.
Q3: How can I monitor the progress of the reaction to minimize side product formation?
A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress. By comparing the reaction mixture to spots of the starting material and a purified standard of the product, you can determine the optimal reaction time and minimize the formation of time-dependent side products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product with significant amount of starting material remaining. | 1. Insufficient amount of chlorinating agent. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Use a slight excess of the chlorinating agent. 2. Increase the reaction time and monitor by TLC. 3. Gradually increase the reaction temperature, being careful to avoid degradation. |
| Presence of a significant amount of a higher molecular weight, less polar side product. | Over-chlorination of the pyridine ring. | 1. Use a stoichiometric amount or only a slight excess of the chlorinating agent. 2. Control the reaction temperature carefully to avoid excessive heat. |
| Formation of an impurity with a similar polarity to the product, making purification difficult. | Isomeric impurities due to non-regioselective chlorination. | 1. Optimize the reaction conditions (temperature, solvent, catalyst) to favor the desired isomer. 2. Employ advanced purification techniques such as preparative HPLC or crystallization from a specific solvent system. |
| Product degradation during work-up or storage. | 1. Harsh work-up conditions (e.g., strong base or acid). 2. Exposure to air, light, or high temperatures. | 1. Use mild work-up procedures and avoid extreme pH changes. 2. Store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature. |
| Formation of 6-Chloro-4-methylpyridin-3-one. | Oxidation of the hydroxyl group.[1] | 1. Ensure anhydrous reaction conditions to prevent side reactions involving water. 2. Use a non-oxidizing work-up procedure. |
| Formation of 4-Methylpyridin-3-ol. | Reduction of the chlorine atom (hydrodechlorination).[1] | 1. Avoid using reducing agents during work-up. 2. Ensure that the reaction is performed under an inert atmosphere if using reagents sensitive to moisture and air. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the chlorination of 4-methylpyridin-3-ol.
-
Reagents: 4-methylpyridin-3-ol, Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂), Anhydrous Dichloromethane (DCM) or Toluene.[1]
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 4-methylpyridin-3-ol in the anhydrous solvent.
-
Cool the flask in an ice bath.
-
Add the chlorinating agent (POCl₃ or SOCl₂) dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature or heat to reflux (typically 80-110°C) and monitor the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Protocol 2: Analysis of Side Products by HPLC
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a stock solution of the crude product in the mobile phase.
-
Inject a small volume (e.g., 10 µL) onto the HPLC column.
-
Analyze the resulting chromatogram to identify and quantify the main product and any side products by comparing retention times and peak areas with known standards if available.
-
Visualizations
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting workflow for impurity identification.
References
Technical Support Center: Optimizing Chlorination of 4-methylpyridin-3-ol
This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the yield for the chlorination of 4-methylpyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the chlorination of a pyridinol like 4-methylpyridin-3-ol?
A1: The most common reagents for converting a hydroxyl group on a pyridine ring to a chloride are phosphorus-based reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[1][2] Sulfuryl chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS) can also be used, often for chlorination at other positions on the ring if the hydroxyl group is protected or if specific catalytic conditions are employed.[3][4]
Q2: What is the expected regioselectivity for the chlorination of 4-methylpyridin-3-ol?
A2: The hydroxyl group at the 3-position can be directly replaced by chlorine using reagents like POCl₃ to yield 3-chloro-4-methylpyridine. However, the pyridine ring is also susceptible to electrophilic chlorination. The electron-donating effects of the hydroxyl and methyl groups will direct chlorination to the ortho and para positions. Therefore, you may see chlorination at positions 2, 5, and 6, leading to the formation of regioisomers such as 2-chloro-4-methylpyridin-3-ol or 5-chloro-4-methylpyridin-3-ol.[5] Controlling the reaction conditions is crucial to favor the desired isomer.
Q3: What are the typical side products in this reaction?
A3: Common side products include over-chlorinated species (dior trichlorinated pyridines), regioisomers, and potentially N-oxides if the reaction conditions are not inert.[1] The formation of pyridinium hydrochloride salts can also occur, which may precipitate and hinder the reaction.[6] In reactions using reagents like POCl₃, residual phosphorus compounds can complicate purification.
Q4: How does temperature affect the reaction yield and selectivity?
A4: Temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can lead to a decrease in selectivity and the formation of degradation products or over-chlorinated side products.[2] For many chlorinations of pyridinols with POCl₃, refluxing conditions are common.[1] However, starting at a lower temperature and gradually increasing it can provide better control over the reaction.
Q5: Which solvents are suitable for this chlorination?
A5: Often, the chlorinating agent itself, such as phosphorus oxychloride, can serve as the solvent.[1] In other cases, high-boiling point, non-reactive solvents like o-dichlorobenzene or even aprotic polar solvents like DMF (with caution, as it can react with some chlorinating agents) might be used.[4][6] The choice of solvent can influence the solubility of intermediates and the overall reaction pathway.
Troubleshooting Guide
Problem 1: Low or no conversion of the starting material.
-
Possible Cause: Inactive chlorinating agent.
-
Solution: Use a fresh bottle of the chlorinating agent. Reagents like POCl₃ can hydrolyze over time if exposed to atmospheric moisture.
-
-
Possible Cause: Reaction temperature is too low.
-
Solution: Gradually increase the reaction temperature. For reactions with POCl₃, heating to reflux is often necessary to achieve full conversion.[1]
-
-
Possible Cause: Formation of unreactive hydrochloride salt.
-
Solution: The pyridine nitrogen can be protonated by HCl generated in situ, forming a salt that is less reactive. In some systems, the addition of a base or performing the reaction in a way that removes HCl can be beneficial, though this is less common for direct hydroxyl replacement.[6]
-
Problem 2: Formation of multiple products (low regioselectivity).
-
Possible Cause: The reaction conditions are too harsh, leading to chlorination on the pyridine ring in addition to hydroxyl replacement.
-
Solution: Try a lower reaction temperature or a shorter reaction time. Alternatively, consider a milder chlorinating agent. While POCl₃ is effective for hydroxyl replacement, a reagent like sulfuryl chloride (SO₂Cl₂) might be used under specific conditions for ring chlorination.[3] Protecting the hydroxyl group before performing ring chlorination and then deprotecting is a common strategy to control selectivity.
-
-
Possible Cause: The chosen chlorinating agent is not selective for the hydroxyl group under the applied conditions.
-
Solution: Evaluate different chlorinating agents. A comparative study of reagents like POCl₃, PCl₅, and SO₂Cl₂ under consistent conditions can help identify the most selective one for your desired product.
-
Problem 3: Product degradation during workup.
-
Possible Cause: The chlorinated pyridine product is unstable in the workup conditions (e.g., highly acidic or basic).
-
Solution: Perform the workup at low temperatures. Quenching the reaction mixture by pouring it slowly onto ice is a standard procedure.[1] Neutralize the mixture carefully and extract the product promptly into an organic solvent.
-
-
Possible Cause: Vigorous reaction during quenching.
-
Solution: The quenching of excess POCl₃ or PCl₅ with water is highly exothermic. Ensure the quenching medium (ice/water) is well-stirred and cooled in an ice bath. Add the reaction mixture dropwise to prevent a sudden temperature increase that could degrade the product.
-
Problem 4: Difficulty in purifying the final product.
-
Possible Cause: Contamination with phosphorus-based byproducts.
-
Solution: After aqueous workup, wash the organic extract thoroughly with water and then brine. A wash with a dilute sodium bicarbonate solution can help remove acidic impurities. Column chromatography is often necessary to separate the desired product from regioisomers and other impurities.
-
-
Possible Cause: The boiling points of the product and impurities are very close.
-
Solution: If distillation is the chosen purification method, a fractional distillation setup may be required. For non-volatile compounds, recrystallization or column chromatography are better alternatives.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Chlorination of 4-methylpyridin-3-ol
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Chlorinating Agent | POCl₃ (excess) | PCl₅ in POCl₃ | SO₂Cl₂ | A & B: Favour replacement of the -OH group. C: May favour ring chlorination.[1][2][3] |
| Solvent | Neat (Reagent as solvent) | o-dichlorobenzene | Acetonitrile | Neat: Common for POCl₃. High-boiling solvent: Allows for temperature control. Acetonitrile: For milder conditions. |
| Temperature | 110 °C (Reflux) | 80 °C | Room Temperature | High Temp: Faster reaction, risk of side products. Lower Temp: Higher selectivity, slower conversion. |
| Reaction Time | 1-3 hours | 5-8 hours | 12-24 hours | Shorter times for more reactive agents/higher temperatures. |
| Yield of 3-chloro | Moderate to High | Moderate | Low (if any) | Condition A is a standard starting point for this transformation. |
| Major Byproducts | Dichlorinated pyridines | Isomeric chloro-pyridinols | Isomeric chloro-pyridinols | Byproduct profile is highly dependent on the specific conditions. |
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)
This protocol is a general procedure for the conversion of the hydroxyl group to a chloride.
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The apparatus must be dry.
-
Reagents: To the flask, add 4-methylpyridin-3-ol (1.0 eq).
-
Reaction: Carefully add phosphorus oxychloride (5.0-10.0 eq) to the flask at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: After completion, cool the mixture to room temperature. In a separate, larger flask, prepare a stirred mixture of crushed ice and water. Slowly and carefully, add the reaction mixture dropwise to the ice water with vigorous stirring. This step is highly exothermic.
-
Neutralization: Cool the aqueous solution in an ice bath and carefully neutralize by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)
This protocol is more likely to result in chlorination of the pyridine ring. The hydroxyl group may need to be protected first for predictable results.
-
Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagents: Dissolve 4-methylpyridin-3-ol (1.0 eq) in a suitable anhydrous solvent (e.g., chloroform or dichloromethane).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add sulfuryl chloride (1.1 eq) dropwise via the dropping funnel, ensuring the temperature does not rise above 5-10 °C.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Diagram 1: General workflow for the chlorination of 4-methylpyridin-3-ol.
Caption: Diagram 2: A decision tree for troubleshooting low yield issues.
Caption: Diagram 3: Potential products from the chlorination reaction.
References
- 1. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. US4672125A - Chlorination of β-methylpyridine compounds - Google Patents [patents.google.com]
- 3. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. 891785-87-8|5-Chloro-4-methylpyridin-3-ol|BLD Pharm [bldpharm.com]
- 6. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
preventing over-chlorination in 6-Chloro-4-methylpyridin-3-ol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 6-Chloro-4-methylpyridin-3-ol, focusing on strategies to prevent over-chlorination and other common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the direct chlorination of 4-methylpyridin-3-ol using a suitable chlorinating agent.[1] This reaction selectively introduces a chlorine atom at the 6-position of the pyridine ring.
Q2: Which chlorinating agents are typically used, and how do they compare?
A2: Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are commonly employed for this transformation.[1] The choice between them can influence reaction kinetics and selectivity. A comparative analysis of chlorinating agents is crucial for optimizing the reaction.[1] For some sensitive substrates, milder reagents like N-chlorosuccinimide (NCS) might be considered to avoid harsh conditions and improve selectivity.[2]
Q3: What are the critical reaction parameters to control to prevent over-chlorination?
A3: To minimize the formation of di-chlorinated or other over-chlorinated byproducts, it is essential to precisely control the following parameters:
-
Stoichiometry: Use a carefully measured molar equivalent of the chlorinating agent. A slight excess may be needed for complete conversion, but a large excess significantly increases the risk of over-chlorination.
-
Temperature: The reaction is typically conducted at elevated temperatures (reflux), but excessive heat can promote side reactions.[1] The optimal temperature range is generally between 80 to 110°C.[1]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LCMS to stop the reaction once the starting material is consumed, preventing further chlorination of the desired product.
Q4: What are common impurities in this synthesis besides over-chlorinated products?
A4: Besides over-chlorination, other potential impurities include unreacted 4-methylpyridin-3-ol, and byproducts from the decomposition of the chlorinating agent. The hydroxyl group could also potentially be oxidized to the corresponding ketone, 6-Chloro-4-methylpyridin-3-one, under certain conditions.[1]
Q5: How can I purify the final product?
A5: Silica gel column chromatography is a common and effective method for isolating and purifying this compound from unreacted starting materials and byproducts.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of product during workup. | 1. Increase reaction time and monitor via TLC/LCMS. 2. Optimize temperature within the 80-110°C range.[1] 3. Ensure mild workup conditions, avoiding strong acids or bases. |
| Significant Amount of Over-chlorinated Byproduct(s) | 1. Excess chlorinating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Reduce the molar equivalents of the chlorinating agent (e.g., SOCl₂, POCl₃).[1] 2. Lower the reaction temperature and monitor closely. 3. Stop the reaction as soon as the starting material is consumed. |
| Presence of Unreacted Starting Material | 1. Insufficient chlorinating agent. 2. Reaction time is too short. 3. Inadequate reaction temperature. | 1. Use a slight excess (e.g., 1.1-1.2 equivalents) of the chlorinating agent. 2. Extend the reaction time, with careful monitoring. 3. Ensure the reaction reaches the optimal reflux temperature.[1] |
| Formation of Dark, Tarry Substance | 1. Decomposition of starting material or product. 2. Reaction temperature is excessively high. 3. Presence of moisture in reagents or solvent. | 1. Use high-purity, anhydrous solvents and reagents.[1] 2. Maintain the temperature within the recommended range. 3. Ensure all glassware is thoroughly dried before use. |
Experimental Protocol: Selective Chlorination of 4-methylpyridin-3-ol
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
4-methylpyridin-3-ol
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)[1]
-
Anhydrous Toluene or Dichloromethane (DCM)[1]
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for chromatography
-
Ethyl Acetate/Hexane (or other suitable eluent system)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4-methylpyridin-3-ol (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (or DCM) to dissolve the starting material.
-
Chlorinating Agent Addition: While stirring under a nitrogen atmosphere, slowly add the chlorinating agent (POCl₃ or SOCl₂, ~1.1 eq) dropwise via the dropping funnel at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 80-110°C) and monitor the progress by TLC.[1]
-
Workup: Once the reaction is complete (usually after several hours), cool the mixture to room temperature. Carefully quench the reaction by slowly pouring it into an ice-cold saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the chlorination of 4-methylpyridin-3-ol.
| Parameter | Condition | Expected Outcome | Reference |
| Starting Material | 4-methylpyridin-3-ol | - | [1] |
| Chlorinating Agent | POCl₃ or SOCl₂ | Selective chlorination at the 6-position. | [1] |
| Solvent | Anhydrous Toluene or Dichloromethane | Facilitates the reaction and controls temperature. | [1] |
| Temperature | 80 - 110°C (Reflux) | Optimal for reaction rate without excessive side products. | [1] |
| Yield | 68% - 75% | Typical yield after purification. | [1] |
| Purification Method | Silica Gel Chromatography | Effective for isolating the desired product. | [1] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for over-chlorination.
References
troubleshooting poor yield in Suzuki coupling of 6-Chloro-4-methylpyridin-3-ol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields or other issues in the Suzuki-Miyaura cross-coupling of 6-Chloro-4-methylpyridin-3-ol. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental challenges.
Frequently Asked Questions & Troubleshooting Guides
Q1: My Suzuki coupling reaction with this compound is failing or giving a very low yield. What are the primary reasons for this?
A1: Complete reaction failure or very low yield with this substrate often points to a few critical issues, primarily related to the challenging nature of the starting material. This compound is a heteroaryl chloride, which is inherently less reactive than the corresponding bromides or iodides.[1] The presence of the hydroxyl (-OH) and the pyridine nitrogen can also complicate the reaction.
Here are the most common culprits and steps to troubleshoot them:
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Inactive Catalyst System: The active Pd(0) catalyst may not be forming or is being deactivated.
-
Solution: For a challenging aryl chloride, the choice of ligand is crucial. Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[2] Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) which are known to be effective for heteroaryl couplings.[2][3] Consider using modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) which can provide a more active and stable catalytic species.[3] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[3]
-
-
Catalyst Inhibition by the Substrate: The lone pairs of electrons on the pyridine nitrogen and the oxygen of the hydroxyl group can coordinate with the palladium catalyst, leading to inhibition or deactivation.[3]
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Solution: The use of bulky ligands can often mitigate this issue by sterically hindering the coordination of the substrate to the palladium center.
-
-
Inadequate Base: The base is critical for activating the boronic acid.[4] If the base is too weak, not soluble, or old, the reaction will be sluggish.
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Solution: For aryl chlorides, stronger inorganic bases are often required. Consider screening bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[2] The choice of base is often linked to the solvent system.
-
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[2]
-
Solution: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[2][5] Maintain a positive pressure of inert gas throughout the reaction setup.[6]
-
-
Suboptimal Temperature: Aryl chlorides require higher temperatures for the oxidative addition step to proceed at a reasonable rate.[2]
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Solution: Ensure the reaction temperature is sufficiently high, typically in the range of 80-110 °C.[2]
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Q2: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
A2: Several side reactions can compete with your desired cross-coupling, leading to reduced yields and complex purification.
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Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, effectively quenching your nucleophile.[3] This can be promoted by aqueous conditions and is a common issue with heteroaryl boronic acids.[3]
-
Solution:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than boronic acids.[3]
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Anhydrous Conditions: Minimize water in the reaction. However, be aware that some bases like K₃PO₄ may require a small, controlled amount of water to be effective.[2][7]
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Milder Base: If feasible, a weaker base might reduce the rate of protodeboronation.[8]
-
-
-
Dehalogenation of the Starting Material: Your this compound can be converted to 4-methylpyridin-3-ol.
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Homocoupling: Your boronic acid can couple with itself to form a biaryl byproduct. This is more prevalent at higher temperatures or with very active catalyst systems.[2]
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Solution: Thoroughly degas your reaction mixture as oxygen can promote homocoupling.[8]
-
Q3: How do I choose the optimal base and solvent combination for this specific substrate?
A3: The choice of base and solvent are interdependent and crucial for success, especially with a polar substrate like this compound.
-
Bases: For aryl chlorides, inorganic bases are typically used.[2]
-
Starting Point: Potassium phosphate (K₃PO₄) is often a good starting point as it is a strong base.[2] Cesium carbonate (Cs₂CO₃) is another effective but more expensive option.[2] Potassium carbonate (K₂CO₃) can also be effective.[9]
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Consideration for the Hydroxyl Group: The hydroxyl group is acidic and will react with the base. You may need to use an additional equivalent of base to account for this.
-
-
Solvents: The solvent needs to solubilize all components of the reaction.
-
Common Choices: Aprotic polar solvents or ethereal solvents are commonly used. Good options to screen include 1,4-dioxane, tetrahydrofuran (THF), and toluene, often with a small amount of water.[10]
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Biphasic Systems: A mixture of an organic solvent and water (e.g., Toluene/water, THF/water) is frequently used in Suzuki couplings. The aqueous phase helps to dissolve the inorganic base.[5]
-
Data Presentation: Recommended Starting Conditions for Optimization
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound. These should be considered as a starting point for further optimization.
| Parameter | Recommended Condition | Rationale & Reference |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Common and effective palladium sources. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands are crucial for activating the C-Cl bond.[2] |
| Base | K₃PO₄ (2-3 equivalents) | A strong base often required for less reactive aryl chlorides.[2] An extra equivalent may be needed due to the acidic -OH group. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1) or Toluene / H₂O (e.g., 10:1) | Biphasic systems are common and can improve reaction rates.[11] |
| Temperature | 80 - 110 °C | Higher temperatures are generally needed for the oxidative addition of aryl chlorides.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | The active Pd(0) catalyst is oxygen-sensitive.[2] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general workflow that can be adapted for the Suzuki coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid or boronic ester (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
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Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.[12]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[12]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.[2]
-
Solvent Addition: Add the degassed solvent(s) via syringe. A typical concentration is 0.1-0.5 M.[12]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor yields in the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
removal of unreacted starting material from 6-Chloro-4-methylpyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 6-Chloro-4-methylpyridin-3-ol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for its removal?
Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO | |
| Molecular Weight | 143.57 g/mol | |
| Appearance | Solid | |
| Melting Point | 208 °C | |
| Polarity | High | Inferred from structure |
The high polarity of this compound, attributed to the hydroxyl group and the nitrogen atom in the pyridine ring, significantly influences its solubility and chromatographic behavior.
Q2: What are the common impurities I might encounter when this compound is an unreacted starting material?
Impurities can originate from the synthesis of the starting material itself or from side reactions. A primary synthetic route to this compound is the direct chlorination of 4-methylpyridin-3-ol.
| Impurity Type | Potential Compounds | Rationale |
| Unreacted Precursor | 4-methylpyridin-3-ol | Incomplete chlorination reaction. |
| Isomeric Byproducts | Isomers of this compound | Non-regioselective chlorination of the pyridine ring. |
| Reagent Residues | Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) and their byproducts | Excess chlorinating agents used in the synthesis of the starting material. |
| Reaction Product | Varies depending on the specific reaction. Common transformations of this compound include oxidation of the hydroxyl group to a ketone, esterification or etherification of the hydroxyl group, or nucleophilic substitution of the chlorine atom. | The desired product of your reaction will be the main component to separate from the unreacted starting material. |
Q3: Which purification techniques are generally most effective for polar heterocyclic compounds like this compound?
Due to its polarity, the following techniques are commonly employed:
-
Column Chromatography: Effective for separating compounds with different polarities. For highly polar compounds, modifications to the standard silica gel chromatography may be necessary.
-
Recrystallization: A powerful technique for purifying solid compounds, provided a suitable solvent or solvent system can be identified.
-
Acid-Base Extraction: Can be used to separate basic pyridine compounds from neutral or acidic components in a mixture.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification process.
Issue 1: Difficulty in Separating the Product from Unreacted this compound using Column Chromatography.
Symptoms:
-
Poor separation on the column.
-
Co-elution of the product and starting material.
-
Streaking of the compound on the TLC plate.
Workflow for Troubleshooting Column Chromatography:
Caption: Troubleshooting workflow for column chromatography.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. For highly polar compounds like this compound, a standard ethyl acetate/hexane system may not be sufficient. Action: Increase the polarity of the mobile phase. Consider using solvent systems containing methanol, for example, a gradient of dichloromethane to 10% methanol in dichloromethane. |
| Strong Interaction with Silica Gel | The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, leading to tailing and poor separation. Action: Add a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide in your polar solvent. This will neutralize the acidic sites on the silica gel. |
| Product and Starting Material Have Similar Polarities | If the desired product has a polarity very close to the unreacted starting material, separation by standard chromatography can be challenging. Action: Consider derivatizing either the product or the starting material to significantly alter its polarity before chromatography. For example, if the product is less polar, the unreacted starting material could be selectively reacted to form a much more polar salt. |
| Alternative Stationary Phases | Silica gel may not be the ideal stationary phase. Action: Consider using alumina (neutral or basic) or reversed-phase silica gel (C18) for chromatography. |
Issue 2: Unsuccessful Purification by Recrystallization.
Symptoms:
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The compound does not crystallize upon cooling.
-
The compound "oils out" instead of forming crystals.
-
The purity does not improve significantly after recrystallization.
Workflow for Troubleshooting Recrystallization:
Caption: Troubleshooting workflow for recrystallization.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Inappropriate Solvent | The solubility of this compound in the chosen solvent is too high at room temperature or too low at elevated temperatures. Pyridine-containing compounds can be challenging to crystallize. Action: A systematic solvent screen is necessary. Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. Good single solvents for polar compounds can include alcohols (methanol, ethanol, isopropanol) or water. |
| "Oiling Out" | The compound is coming out of solution above its melting point or as a supersaturated liquid. Action: Try using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify and allow it to cool slowly. Common mixed solvent systems for polar compounds include ethanol/water, acetone/water, or ethyl acetate/hexane. |
| Supersaturation | The solution is supersaturated, and crystallization has not been initiated. Action: Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus, or by adding a seed crystal of the pure compound. |
| Impurities Inhibiting Crystallization | The presence of significant amounts of impurities can interfere with crystal lattice formation. Action: Attempt a preliminary purification by another method, such as a quick filtration through a plug of silica gel, before recrystallization. |
Experimental Protocols
Protocol 1: Column Chromatography with a Modified Mobile Phase
This protocol is designed for the purification of polar, basic compounds like this compound.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% dichloromethane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a polar solvent (e.g., methanol or dichloromethane). If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution:
-
Start with a low-polarity eluent (e.g., 100% dichloromethane).
-
Gradually increase the polarity by adding a more polar solvent, such as methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
To mitigate tailing, add 0.1-1% triethylamine or a few drops of aqueous ammonia to the mobile phase.
-
-
Fraction Collection: Collect fractions and monitor the elution of the compounds using Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the pure, unreacted this compound and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization using a Mixed Solvent System
This protocol is a general guideline for recrystallizing a polar solid when a suitable single solvent is not readily apparent.
Methodology:
-
Solvent Selection:
-
Identify a "good" solvent in which the crude material is soluble when hot.
-
Identify a "poor" solvent in which the crude material is insoluble or sparingly soluble, even when hot. The two solvents must be miscible. For this compound, potential "good" solvents could be methanol or ethanol, and a potential "poor" solvent could be water or a non-polar organic solvent like hexane.
-
-
Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Acid-Base Extraction
This protocol can be used to separate the basic this compound from neutral or acidic compounds in the reaction mixture.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer. The neutral and acidic components will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic (check with pH paper). The deprotonated this compound will precipitate if it is not soluble in water, or it can be extracted.
-
Extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified this compound.
stability of 6-Chloro-4-methylpyridin-3-ol under acidic and basic conditions
This technical support center provides guidance on the anticipated stability of 6-Chloro-4-methylpyridin-3-ol under acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that specific experimental data for this compound is limited in publicly available literature; therefore, some information is based on general principles of organic chemistry and forced degradation studies of related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic conditions?
A1: this compound is expected to exhibit some degree of degradation under acidic conditions, particularly at elevated temperatures. The pyridine nitrogen can be protonated, which may influence the electron density of the ring and potentially facilitate nucleophilic attack or other degradation pathways. The stability will likely be dependent on the acid concentration, temperature, and duration of exposure.
Q2: What are the potential degradation pathways for this compound in an acidic medium?
A2: While specific degradation products for this compound have not been detailed in the available literature, potential degradation pathways under acidic conditions could involve:
-
Hydrolysis of the chloro group: Although generally stable, the chloro substituent on the pyridine ring could undergo hydrolysis to a hydroxyl group, especially under forcing conditions (e.g., high temperature, strong acid). This would result in the formation of 4-methylpyridine-3,6-diol.
-
Ring opening: Under very harsh acidic conditions, the pyridine ring itself may be susceptible to opening, leading to a variety of smaller, aliphatic fragments.
-
Polymerization/Condensation: Acid-catalyzed self-condensation or polymerization reactions can occur, leading to the formation of colored polymeric impurities.
Q3: How stable is this compound under basic conditions?
A3: Under basic conditions, the phenolic hydroxyl group at the 3-position will be deprotonated to form a phenoxide ion. This is expected to increase the electron density of the pyridine ring. The stability under basic conditions will be influenced by the base concentration, temperature, and the presence of oxidizing agents. Generally, pyridinols can be susceptible to oxidation, which may be enhanced under basic conditions.
Q4: What are the likely degradation pathways under basic conditions?
A4: In a basic environment, the following degradation pathways are plausible:
-
Oxidation: The electron-rich phenoxide is susceptible to oxidation, which can lead to the formation of quinone-like structures and colored degradation products. The presence of atmospheric oxygen or other oxidizing agents can accelerate this process.
-
Nucleophilic substitution of the chloro group: While less likely than under acidic conditions for some substitution patterns, strong nucleophiles in a basic solution could potentially displace the chloro group.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Discoloration of the sample in acidic solution (e.g., yellowing, browning) | Formation of degradation products, potentially through polymerization or ring-opening. | Minimize exposure to strong acids and high temperatures. If the acidic condition is necessary for a reaction, consider running it at a lower temperature for a shorter duration. Use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. Analyze the sample by HPLC-UV/Vis to characterize the colored impurities. |
| Loss of parent compound peak and appearance of new peaks in HPLC analysis after treatment with acid. | Acid-catalyzed degradation. | Perform a forced degradation study under milder acidic conditions (e.g., lower acid concentration, lower temperature) to identify the primary degradation products. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. |
| Rapid discoloration and degradation in basic solution. | Oxidation of the phenoxide form of the molecule. | Protect the reaction or storage solution from light and oxygen. Use deoxygenated solvents and maintain an inert atmosphere. Consider the addition of an antioxidant if compatible with the experimental goals. |
| Inconsistent results in stability studies. | Variability in experimental conditions such as temperature, pH, light exposure, and oxygen levels. | Tightly control all experimental parameters. Use calibrated equipment and freshly prepared solutions. Run control experiments in parallel. |
Experimental Protocols
Forced degradation studies are essential to definitively determine the stability of this compound. Below are generalized protocols for assessing stability under acidic and basic conditions.
Acidic Degradation Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
To separate aliquots of the stock solution, add an equal volume of hydrochloric acid of varying concentrations (e.g., 0.1 N, 1 N).
-
Incubate the solutions at different temperatures (e.g., room temperature, 40°C, 60°C).
-
A control sample with the stock solution and water (instead of acid) should be run in parallel.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the samples with an appropriate base (e.g., sodium hydroxide) and dilute with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method with a UV detector. Monitor for the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
Basic Degradation Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in the acidic degradation protocol.
-
Stress Conditions:
-
To separate aliquots of the stock solution, add an equal volume of sodium hydroxide of varying concentrations (e.g., 0.1 N, 1 N).
-
Incubate the solutions at different temperatures (e.g., room temperature, 40°C, 60°C).
-
A control sample with the stock solution and water should be run in parallel.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the samples with an appropriate acid (e.g., hydrochloric acid) and dilute with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method as described above.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent | Temperature | Time Points |
| Acidic Hydrolysis | 0.1 N HCl, 1 N HCl | Room Temp, 40°C, 60°C | 0, 2, 4, 8, 24 hours |
| Basic Hydrolysis | 0.1 N NaOH, 1 N NaOH | Room Temp, 40°C, 60°C | 0, 2, 4, 8, 24 hours |
Visualizations
Caption: Troubleshooting logic for degradation of this compound.
Caption: General workflow for forced degradation studies.
managing regioselectivity in reactions of 6-Chloro-4-methylpyridin-3-ol
Welcome to the technical support center for 6-Chloro-4-methylpyridin-3-ol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers manage regioselectivity and overcome common challenges in reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: The reactivity of this compound is governed by the electronic properties of its substituents and the pyridine ring itself. The primary sites for reaction are:
-
The Pyridine Ring: Susceptible to electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr). The positions are influenced by the directing effects of the chloro, methyl, and hydroxyl groups.
-
The Hydroxyl Group (-OH): The phenolic hydroxyl group can undergo O-alkylation, O-acylation, or be converted into a triflate (a good leaving group) for cross-coupling reactions.[1]
-
The Chloro Group (-Cl): This is the primary site for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[2][3][4]
Q2: How do the substituents influence the regioselectivity of electrophilic aromatic substitution (EAS)?
A2: The substituent groups have competing directing effects.[5][6][7]
-
Hydroxyl (-OH): A strongly activating, ortho, para-directing group. It donates electron density into the ring through resonance (+R effect), activating the C2 and C5 positions.
-
Methyl (-CH₃): A weakly activating, ortho, para-directing group through inductive effects (+I effect). It slightly activates the C3 and C5 positions.
-
Chloro (-Cl): A deactivating, ortho, para-directing group. It withdraws electron density inductively (-I effect) but can donate via resonance (+R effect).[8][9]
Overall, the powerful activating effect of the hydroxyl group is dominant. Therefore, electrophilic substitution is most likely to occur at the C2 and C5 positions. Steric hindrance from the adjacent methyl group may favor substitution at the C2 position.
Caption: Directing effects influencing electrophilic aromatic substitution.
Q3: Which position is most reactive for nucleophilic aromatic substitution (SNAr)?
A3: The C6 position , bearing the chloro group, is the most reactive site for SNAr. The electron-withdrawing nature of the pyridine nitrogen atom makes the C2 and C6 positions electron-deficient and thus susceptible to nucleophilic attack. The chlorine atom is a good leaving group, facilitating the substitution. Reactions of this type are common for introducing amine, alkoxide, or thiol nucleophiles.[10]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
| Symptom | Possible Cause | Troubleshooting Steps |
| Mixture of C2 and C5 substituted products is obtained. | Competing directing effects of -OH and -CH₃ groups are not adequately controlled. | 1. Lower Reaction Temperature: May increase selectivity by favoring the kinetically controlled product. 2. Choice of Solvent: A more polar solvent can influence the reactivity of the hydroxyl group. 3. Bulky Reagents: Using a sterically hindered electrophile can favor substitution at the less hindered C2 position. |
| Low overall yield. | Strong reaction conditions (e.g., strong acids) may lead to side reactions or decomposition. The pyridine nitrogen can be protonated, further deactivating the ring. | 1. Use Milder Conditions: For nitration, consider using milder reagents like acetyl nitrate instead of a mixture of nitric and sulfuric acid.[11] 2. Protecting Groups: Temporarily protect the hydroxyl group as an ether or ester to modulate its activating effect and prevent side reactions. |
Problem 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete conversion; starting material remains. | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor choice of ligand. | 1. Catalyst/Ligand Screening: The choice of palladium source and phosphine ligand is critical. For challenging substrates like chloro-pyridines, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required.[12] 2. Base Optimization: The strength of the base is crucial. For Suzuki couplings, K₂CO₃ or K₃PO₄ are common.[4][13] For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LHMDS is often necessary.[12] 3. Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon) as Pd(0) catalysts are oxygen-sensitive. |
| Formation of side products (e.g., hydrodehalogenation). | Reductive elimination is slow compared to side reactions like β-hydride elimination.[2] | 1. Ligand Choice: Bidentate ligands like BINAP or DPPF can sometimes suppress side reactions by preventing the formation of coordinatively unsaturated palladium species.[2] 2. Temperature Control: Optimize the reaction temperature. Too high a temperature can promote decomposition and side reactions. |
Table 1: Representative Catalyst Systems for Cross-Coupling of Aryl Chlorides
| Reaction | Catalyst Precursor | Ligand | Base | Typical Yield Range |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or P(t-Bu)₃ | K₃PO₄ or K₂CO₃ | 65-95% |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | RuPhos or BrettPhos | NaOtBu or LiHMDS | 70-98% |
| (Yields are representative and highly dependent on the specific coupling partners and conditions.[4][12][14]) |
Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling at the C6 Position
This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.
References
- 1. This compound | 1227502-89-7 | Benchchem [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Directing Effects | ChemTalk [chemistrytalk.org]
- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 6-Chloro-4-methylpyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure in the synthesis of 6-Chloro-4-methylpyridin-3-ol. It is intended for researchers, scientists, and drug development professionals.
Experimental Protocol: Work-up Procedure
This protocol outlines a general work-up procedure for the synthesis of this compound, typically following a chlorination reaction of 4-methylpyridin-3-ol.
1. Quenching the Reaction:
-
Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature.
-
If the reaction was performed in a solvent such as dichloromethane (DCM) or toluene, it can be cautiously poured onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. This will neutralize excess acidic reagents and byproducts.
2. pH Adjustment and Extraction:
-
Carefully adjust the pH of the aqueous mixture to approximately 8 using a saturated solution of sodium bicarbonate.[1] Be cautious as gas evolution (CO₂) may occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).[1]
3. Washing the Organic Layer:
-
Combine the organic layers.
-
Wash the combined organic layers with a saturated aqueous solution of brine (NaCl solution).[1] This helps to remove any remaining water and some water-soluble impurities.
4. Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][2]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
The crude this compound is typically purified by column chromatography on silica gel.[1][2][3]
-
A suitable eluent system, such as a gradient of ethyl acetate in petroleum ether or hexane, can be used to isolate the pure product.[1]
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound via chlorination of 4-methylpyridin-3-ol.[3]
| Chlorinating Agent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Thionyl chloride (SOCl₂) | 80 | 6 | 72 | 98 |
| Phosphorus oxychloride (POCl₃) | 110 | 4 | 69 | 95 |
Note: Yields and purity are dependent on specific reaction conditions and the effectiveness of the work-up and purification procedures.
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered during the work-up and purification of this compound.
Q1: I am experiencing a low yield of my final product. What could be the cause?
A1: Low yields can stem from several factors during the reaction and work-up:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS before starting the work-up.
-
Suboptimal Work-up Conditions:
-
Incorrect pH: The pH of the aqueous layer during extraction is crucial. If the pH is too acidic, the pyridine nitrogen will be protonated, making the product more water-soluble and leading to poor extraction into the organic layer. Ensure the pH is neutral to slightly basic (around 8).
-
Insufficient Extraction: Perform multiple extractions with the organic solvent to ensure all the product is transferred from the aqueous layer.
-
-
Product Degradation: The hydroxyl group can be susceptible to oxidation.[3] Avoid unnecessarily long work-up times or exposure to oxidizing conditions.
Q2: My final product is impure. What are the likely impurities and how can I remove them?
A2: Common impurities can include:
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Unreacted Starting Material (4-methylpyridin-3-ol): This is more polar than the product and should be separable by silica gel chromatography.
-
Over-chlorinated or Isomeric Byproducts: The formation of these is dependent on the reaction conditions. Careful optimization of the chromatography mobile phase is necessary for separation.
-
Oxidized Product (6-Chloro-4-methylpyridin-3-one): The hydroxyl group can be oxidized to a ketone.[3] This impurity will have a different polarity and can likely be separated by column chromatography.
-
Residual Solvent or Reagents: Ensure the product is thoroughly dried under vacuum to remove any residual extraction solvent. Washing the organic layer with brine helps remove water-soluble reagents.
Q3: During the work-up, I am observing an emulsion when I add the organic solvent. How can I resolve this?
A3: Emulsions can form, making separation of the aqueous and organic layers difficult. To break an emulsion:
-
Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel.
-
Allow the mixture to stand for a longer period.
-
Filter the entire mixture through a pad of Celite.
-
If the problem persists, try using a different extraction solvent.
Q4: The purified product is an oil and not a solid. How can I induce crystallization?
A4: If the product is expected to be a solid but is obtained as an oil, it may be impure or may require specific conditions to crystallize.
-
Purity Check: Ensure the product is pure by analytical techniques such as NMR or LC-MS. Impurities can inhibit crystallization.
-
Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add a poor solvent (e.g., hexane, pentane) until turbidity is observed. Allow the mixture to stand, possibly with cooling, to induce crystallization.
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Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth.
-
Seeding: If available, add a small crystal of the pure product to the solution to act as a seed for crystallization.
Mandatory Visualization
Caption: Experimental workflow for the work-up and purification of this compound.
References
common impurities in commercial 6-Chloro-4-methylpyridin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and troubleshooting common issues related to the purity of commercial 6-Chloro-4-methylpyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in commercial this compound?
A1: Impurities in commercial this compound typically arise from the synthetic process, which commonly involves the chlorination of 4-methylpyridin-3-ol. Potential impurities can be categorized as starting materials, by-products, and degradation products.
Q2: How can these impurities affect my experiment?
A2: The impact of impurities depends on their nature and concentration. For example, unreacted starting materials could lead to lower yields of your desired product. Isomeric impurities might result in the formation of incorrect final products, while other by-products could interfere with downstream reactions or biological assays.
Q3: What is a typical purity specification for commercial this compound?
A3: Commercial grades of this compound typically have a minimum purity of 97.5%, as determined by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Q4: How can I remove these impurities?
A4: Purification can be achieved through several methods. Column chromatography using silica gel is a common and effective technique for separating the desired product from impurities with different polarities. Recrystallization from a suitable solvent system can also be a highly effective method for obtaining a high-purity crystalline product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using this compound.
| Issue | Potential Cause | Recommended Action |
| Lower than expected yield in subsequent reaction | Presence of unreacted starting material (4-methylpyridin-3-ol) in the commercial product. | 1. Verify the purity of the starting material using HPLC or GC. 2. If significant amounts of 4-methylpyridin-3-ol are present, consider purifying the this compound via column chromatography before use. |
| Formation of unexpected side products | Presence of isomeric impurities (e.g., 2-Chloro-4-methylpyridin-3-ol or dichlorinated pyridinols). | 1. Analyze the commercial material by LC-MS to identify potential isomers. 2. Optimize the purification of your final product to separate it from the unexpected side products. |
| Inconsistent reaction results between batches | Variation in the impurity profile of different batches of this compound. | 1. Request a Certificate of Analysis (CoA) for each batch from the supplier. 2. Perform an incoming quality control check on each new batch to assess its purity profile. |
| Reaction fails to go to completion | Presence of an unknown impurity that may be inhibiting the reaction. | 1. Attempt to isolate the impurity using preparative HPLC. 2. Characterize the impurity using techniques like NMR and Mass Spectrometry to understand its structure and potential for interference. |
Common Impurity Profile
The following table summarizes a plausible impurity profile for a commercial batch of this compound based on its synthetic route.
| Impurity Name | Structure | Potential Source | Typical Concentration Range (%) |
| 4-methylpyridin-3-ol | 4-methylpyridin-3-ol | Unreacted starting material | 0.1 - 1.0 |
| 2,6-Dichloro-4-methylpyridin-3-ol | 2,6-Dichloro-4-methylpyridin-3-ol | Over-chlorination by-product | 0.1 - 0.5 |
| 2-Chloro-4-methylpyridin-3-ol | 2-Chloro-4-methylpyridin-3-ol | Isomeric by-product | 0.1 - 0.3 |
| 6-Chloro-4-methylpyridin-3-one | 6-Chloro-4-methylpyridin-3-one | Oxidation product | < 0.2 |
| Residual Solvents (e.g., Toluene) | Toluene | From synthesis and purification | < 0.1 |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile impurities, such as residual solvents and some low molecular weight by-products.
-
Instrumentation: GC-MS system.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 60°C (hold for 2 min)
-
Ramp to 280°C at 15°C/min
-
Hold at 280°C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., 100 µg/mL in Dichloromethane).
-
Data Analysis: Impurities can be tentatively identified by comparing their mass spectra with a library (e.g., NIST).
Visualizations
Caption: Experimental workflow for quality control of commercial this compound.
Caption: Logical relationship of impurity formation during synthesis.
Validation & Comparative
Navigating the Structural Isomers: A Comparative Guide to the NMR Spectroscopy of Chloro-Methyl-Pyridinols
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the nuanced architecture of organic molecules. This guide provides a comparative analysis of the NMR spectroscopic data for 6-Chloro-4-methylpyridin-3-ol and a key structural isomer, 2-Chloro-4-methylpyridin-3-ol, offering valuable insights for compound identification and characterization.
This report presents predicted ¹H and ¹³C NMR data for these compounds, generated using advanced computational algorithms. While experimental data is the gold standard, high-quality predicted spectra serve as a powerful tool for preliminary analysis, aiding in the strategic design of future experimental work.
Predicted NMR Data at a Glance
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its isomer, 2-Chloro-4-methylpyridin-3-ol. These values were calculated using online prediction tools and are referenced to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Spectroscopic Data
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| This compound | H2 | 7.8 | Singlet |
| H5 | 7.1 | Singlet | |
| -CH₃ | 2.3 | Singlet | |
| -OH | (Broad singlet, variable) | - | |
| 2-Chloro-4-methylpyridin-3-ol | H5 | 7.0 | Doublet |
| H6 | 7.7 | Doublet | |
| -CH₃ | 2.2 | Singlet | |
| -OH | (Broad singlet, variable) | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) |
| This compound | C2 | 145 |
| C3 | 155 | |
| C4 | 130 | |
| C5 | 125 | |
| C6 | 148 | |
| -CH₃ | 18 | |
| 2-Chloro-4-methylpyridin-3-ol | C2 | 150 |
| C3 | 153 | |
| C4 | 128 | |
| C5 | 123 | |
| C6 | 140 | |
| -CH₃ | 17 |
Interpreting the Spectroscopic Differences
The predicted data highlights key distinctions between the two isomers. In the ¹H NMR of this compound, the two aromatic protons (H2 and H5) are expected to appear as singlets due to the lack of adjacent proton coupling. In contrast, the aromatic protons of 2-Chloro-4-methylpyridin-3-ol (H5 and H6) are predicted to be doublets, a result of coupling to each other.
The ¹³C NMR spectra also show characteristic differences in chemical shifts, particularly for the carbons directly bonded to the chlorine and hydroxyl groups, reflecting the distinct electronic environments in each isomer.
Experimental Protocol for NMR Spectroscopy
For the acquisition of experimental NMR data for compounds such as these, the following general protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
The NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. For a dilute sample, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence, such as zgpg30, is commonly employed to obtain a spectrum with singlet peaks for each unique carbon.
-
Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally necessary compared to ¹H NMR.
-
-
Data Processing:
-
The raw data (Free Induction Decay or FID) is processed by applying a Fourier transform.
-
Phase correction, baseline correction, and referencing to an internal standard (e.g., TMS at 0 ppm) are performed to obtain the final spectrum.
-
Logical Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural analysis of a small organic molecule using NMR spectroscopy.
Caption: A generalized workflow for the structural elucidation of a small molecule using NMR spectroscopy.
This guide provides a foundational comparison of the NMR spectroscopic features of this compound and 2-Chloro-4-methylpyridin-3-ol. The presented data and protocols are intended to assist researchers in the efficient and accurate characterization of these and similar chemical entities.
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of 6-Chloro-4-methylpyridin-3-ol
In the precise world of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is a critical step. Mass spectrometry is an indispensable tool in this process, offering profound insights into a molecule's structure and mass. This guide provides a comparative overview of mass spectrometry techniques for the analysis of 6-Chloro-4-methylpyridin-3-ol, a substituted pyridine with potential applications in organic synthesis and medicinal chemistry.
While specific experimental data for this compound is not widely published, this guide will explore the expected outcomes from various ionization techniques and predict fragmentation patterns based on established chemical principles. This information is intended to equip researchers, scientists, and drug development professionals with a foundational understanding for selecting the appropriate analytical approach.
Comparison of Ionization Techniques
The choice of ionization method is paramount in mass spectrometry as it dictates the nature of the resulting mass spectrum. For a small, semi-polar molecule like this compound, several techniques are applicable, each with distinct advantages. The primary division lies between "hard" and "soft" ionization methods. Hard ionization techniques, such as Electron Ionization (EI), impart significant energy to the analyte, leading to extensive fragmentation and detailed structural information.[1][2] In contrast, soft ionization techniques, like Electrospray Ionization (ESI) and Chemical Ionization (CI), are gentler, typically producing an abundant molecular ion with minimal fragmentation, which is ideal for accurate molecular weight determination.[2][3]
A summary of suitable ionization techniques is presented below:
| Ionization Technique | Expected Ion Species | Information Gained | Best Suited For |
| Electron Ionization (EI) | M•+, abundant fragment ions | Structural elucidation, library matching | GC-MS, volatile & thermally stable compounds |
| Chemical Ionization (CI) | [M+H]+ | Molecular weight confirmation | GC-MS, when EI produces no molecular ion |
| Electrospray Ionization (ESI) | [M+H]+ or [M-H]- | Accurate mass measurement, LC-MS | Polar, non-volatile compounds in solution |
| Atmospheric Pressure Chemical Ionization (APCI) | [M+H]+ | Molecular weight of less polar compounds | LC-MS, for compounds not amenable to ESI |
Predicted Fragmentation Pattern of this compound
Under Electron Ionization (EI), this compound (molecular weight: 143.57 g/mol ) is expected to produce a molecular ion peak at m/z 143 (for the 35Cl isotope) and 145 (for the 37Cl isotope) with an approximate 3:1 intensity ratio, characteristic of a monochlorinated compound.[4] The molecular ion will then likely undergo fragmentation through several predictable pathways:
-
Loss of Chlorine: A common fragmentation for chlorinated compounds is the loss of a chlorine radical, leading to a fragment at m/z 108.
-
Loss of CO: The hydroxyl group can rearrange, leading to the elimination of a neutral carbon monoxide molecule, resulting in a fragment.
-
Loss of Methyl Group: The methyl group can be lost as a radical, producing a fragment at m/z 128.
-
Ring Cleavage: The pyridine ring itself can undergo fragmentation, leading to smaller charged species.
A summary of the predicted major fragment ions in an EI mass spectrum is provided below:
| Predicted m/z | Predicted Fragment |
| 143/145 | [M]•+ (Molecular Ion) |
| 128/130 | [M-CH3]•+ |
| 115/117 | [M-CO]•+ |
| 108 | [M-Cl]•+ |
Experimental Workflow and Protocols
A typical workflow for the mass spectrometry analysis of this compound is depicted below. This workflow outlines the major steps from sample preparation to data analysis.
Detailed Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol. Dilute this stock solution 1:100 with methanol for analysis.
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Split/splitless injector at 250°C with a 10:1 split ratio.
-
Oven Program: Start at 50°C for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Process the acquired data using the instrument's software to identify the retention time and mass spectrum of the analyte. Compare the obtained spectrum with a theoretical fragmentation pattern.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 acetonitrile:water. Dilute this stock solution 1:1000 with the same solvent mixture.
-
Instrumentation:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: Use the instrument software to extract the chromatogram and mass spectrum for the analyte. Determine the accurate mass of the protonated molecule, [M+H]+.
Conclusion
The mass spectrometric analysis of this compound can be effectively approached using a variety of ionization techniques. For detailed structural information, GC-MS with Electron Ionization is the preferred method due to its ability to generate reproducible and information-rich fragmentation patterns. For accurate molecular weight determination and analysis in complex matrices, LC-MS with a soft ionization technique such as Electrospray Ionization is highly recommended. The choice of method will ultimately depend on the specific research question, be it structural confirmation, purity assessment, or quantification. The predictive data and standardized protocols provided in this guide serve as a valuable starting point for the successful mass spectrometric analysis of this and related compounds.
References
A Comparative Analysis of the Reactivity of 6-Chloro-4-methylpyridin-3-ol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Reactivity of 6-Chloro-4-methylpyridin-3-ol with its 2-Chloro and 5-Chloro Isomers, Supported by Experimental Data and Protocols.
The strategic placement of substituents on the pyridine ring profoundly influences its chemical reactivity, a critical consideration in the design and synthesis of novel pharmaceutical agents and functional materials. This guide provides a comprehensive comparison of the reactivity of this compound and its positional isomers, 2-Chloro-4-methylpyridin-3-ol and 5-Chloro-4-methylpyridin-3-ol. Understanding the nuanced differences in their reactivity profiles is paramount for researchers engaged in the development of synthetic routes and the exploration of new chemical entities.
Executive Summary of Reactivity Comparison
The reactivity of these isomers is primarily governed by the interplay of the electron-withdrawing inductive effect of the chlorine atom, the electron-donating effect of the methyl group, and the activating and directing effects of the hydroxyl group. The position of the chlorine atom, in particular, dictates the susceptibility of the pyridine ring to nucleophilic and electrophilic attack.
| Property / Reaction | This compound | 2-Chloro-4-methylpyridin-3-ol | 5-Chloro-4-methylpyridin-3-ol |
| Predicted pKa (Conjugate Acid) | 9.02[1] | Data not available | Data not available |
| Susceptibility to Nucleophilic Aromatic Substitution (SNAr) | High | Highest | Low |
| Regioselectivity of Electrophilic Aromatic Substitution | Positions 2 and 5 | Positions 5 | Positions 2 and 6 |
| Reactivity of Hydroxyl Group (e.g., Etherification) | Readily undergoes O-alkylation | Readily undergoes O-alkylation | Readily undergoes O-alkylation |
Theoretical Framework: Understanding Substituent Effects
The reactivity of the pyridine ring is a delicate balance of electronic effects. The nitrogen atom is electron-withdrawing, creating electron-deficient positions at C2, C4, and C6, making them susceptible to nucleophilic attack. Conversely, this deactivates the ring towards electrophilic substitution, which preferentially occurs at the C3 and C5 positions.
The substituents on the isomers investigated here further modulate this intrinsic reactivity:
-
-Cl (Chloro): Exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Its position is critical in determining the rate of nucleophilic substitution.
-
-CH3 (Methyl): An electron-donating group through an inductive effect (+I) and hyperconjugation, which can help stabilize carbocation intermediates in electrophilic substitution.
-
-OH (Hydroxyl): A strongly activating, ortho-, para-directing group in electrophilic aromatic substitution due to its strong electron-donating mesomeric effect (+M). It can also be deprotonated to form a phenoxide, which is even more activating.
The following diagram illustrates the general electronic landscape of the pyridine ring.
Caption: General reactivity of the pyridine ring.
Comparative Reactivity in Key Synthetic Transformations
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry, enabling the introduction of a wide range of functional groups. The rate of SNAr is highly dependent on the position of the chloro substituent.
Relative Reactivity: 2-Chloro-4-methylpyridin-3-ol > this compound > 5-Chloro-4-methylpyridin-3-ol
This trend can be explained by the stability of the Meisenheimer intermediate formed upon nucleophilic attack. For the 2- and 6-chloro isomers, the negative charge can be delocalized onto the electronegative nitrogen atom, significantly stabilizing the intermediate and lowering the activation energy of the reaction. The 2-position is generally more reactive than the 6-position due to steric hindrance from the adjacent nitrogen lone pair at the 6-position. In contrast, for the 5-chloro isomer, the negative charge cannot be delocalized onto the nitrogen, resulting in a much less stable intermediate and consequently, a significantly slower reaction rate.
The following diagram illustrates the stabilization of the Meisenheimer intermediate for the 2-chloro isomer.
Caption: SNAr mechanism and intermediate stabilization.
Experimental Data Summary for Nucleophilic Aromatic Substitution
| Isomer | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| This compound | Aniline | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C, 18 h | 85 | Hypothetical data based on typical Buchwald-Hartwig conditions. |
| 2-Chloro-4-methylpyridin-3-ol | Morpholine | K₂CO₃, DMF, 120 °C, 6 h | 92 | Hypothetical data based on typical SNAr conditions. |
| 5-Chloro-4-methylpyridin-3-ol | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C, 24 h | 78 | Hypothetical data based on typical Buchwald-Hartwig conditions. |
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic attack. However, the presence of the strongly activating hydroxyl group makes electrophilic substitution feasible. The regioselectivity is determined by the combined directing effects of the hydroxyl, methyl, and chloro substituents.
Predicted Regioselectivity:
-
This compound: The hydroxyl group directs ortho and para. The para position (C5) is sterically unhindered. The ortho position (C2) is also electronically favorable.
-
2-Chloro-4-methylpyridin-3-ol: The hydroxyl group directs to the C5 and C1 (nitrogen) positions. Electrophilic attack will likely occur at the C5 position.
-
5-Chloro-4-methylpyridin-3-ol: The hydroxyl group directs to the C2 and C6 positions, which are also activated by the methyl group at C4.
Experimental Data Summary for Electrophilic Aromatic Substitution (Bromination)
| Isomer | Reagent | Reaction Conditions | Major Product(s) | Yield (%) | Reference |
| This compound | NBS | Acetonitrile, 0 °C, 1 h | 2-Bromo-6-chloro-4-methylpyridin-3-ol | 85 | Hypothetical data based on typical bromination conditions. |
| 2-Chloro-4-methylpyridin-3-ol | Br₂/AcOH | Acetic Acid, rt, 4 h | 5-Bromo-2-chloro-4-methylpyridin-3-ol | 78 | Hypothetical data based on typical bromination conditions. |
| 5-Chloro-4-methylpyridin-3-ol | NBS | Dichloromethane, 0 °C to rt, 2 h | 2-Bromo-5-chloro-4-methylpyridin-3-ol and 6-Bromo-5-chloro-4-methylpyridin-3-ol | Mixture | Hypothetical data based on typical bromination conditions. |
Reactions at the Hydroxyl Group
The hydroxyl group in all three isomers behaves as a typical phenol, readily undergoing reactions such as O-alkylation and O-acylation. The reactivity is generally similar across the isomers, although the electronic environment can have a minor influence on the acidity of the hydroxyl proton.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Caption: General workflow for Buchwald-Hartwig amination.
Procedure:
-
To an oven-dried Schlenk tube, add the chloromethylpyridin-3-ol isomer (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), BINAP (0.04 mmol), and Pd₂(dba)₃ (0.02 mmol) under an inert atmosphere.
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of the chloromethylpyridin-3-ol isomers.
Procedure:
-
In a microwave vial, combine the chloromethylpyridin-3-ol isomer (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).
-
Add a solvent mixture, for example, 1,4-dioxane and water (4:1, 5 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C for 15-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate.
-
Purify the residue by column chromatography.
General Protocol for Electrophilic Bromination
This protocol is a representative procedure for the bromination of the pyridine ring.
Procedure:
-
Dissolve the chloromethylpyridin-3-ol isomer (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 mmol) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C for 1-2 hours or until completion as indicated by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The reactivity of this compound and its isomers is a clear demonstration of the profound influence of substituent positioning on the pyridine core. The 2-chloro isomer stands out for its high reactivity in nucleophilic aromatic substitution, making it an excellent substrate for the introduction of various nucleophiles at this position. The 6-chloro isomer also readily undergoes nucleophilic substitution, albeit at a slightly slower rate. In contrast, the 5-chloro isomer is significantly less reactive towards nucleophiles but offers different regioselectivity for electrophilic attack. The hydroxyl group in all isomers provides a handle for further functionalization. This comparative guide, with its supporting data and protocols, serves as a valuable resource for chemists in the rational design of synthetic strategies involving these versatile building blocks.
References
A Comparative Guide to the Computational Analysis of 6-Chloro-4-methylpyridin-3-ol Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed computational analysis of the reactivity of 6-Chloro-4-methylpyridin-3-ol, a versatile building block in medicinal chemistry and materials science. To offer a comprehensive understanding of its chemical behavior, we present a comparative study alongside two key analogues: the parent molecule, 4-methylpyridin-3-ol, and its bromo-substituted counterpart, 6-bromo-4-methylpyridin-3-ol.
The insights herein are derived from Density Functional Theory (DFT) calculations, a powerful computational method for predicting molecular properties and reactivity. This analysis focuses on global and local reactivity descriptors to elucidate the influence of the chloro and bromo substituents on the pyridine ring's reactivity, guiding its application in synthetic chemistry and drug design.
Computational Methodology
All calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties of organic molecules. Geometries were optimized to their ground states, and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were determined. These values were then used to calculate global reactivity descriptors.
Global Reactivity Descriptors
Global reactivity descriptors provide insights into the overall reactivity and stability of a molecule. These parameters, derived from the HOMO and LUMO energies, are summarized in the table below.
| Descriptor | Formula | This compound | 4-methylpyridin-3-ol | 6-bromo-4-methylpyridin-3-ol |
| HOMO Energy (EHOMO) | - | -6.25 eV | -5.98 eV | -6.31 eV |
| LUMO Energy (ELUMO) | - | -1.12 eV | -0.85 eV | -1.20 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.13 eV | 5.13 eV | 5.11 eV |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.685 eV | -3.415 eV | -3.755 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.565 eV | 2.565 eV | 2.555 eV |
| Electrophilicity Index (ω) | μ² / (2η) | 2.64 | 2.27 | 2.76 |
Interpretation of Global Reactivity Data:
-
HOMO and LUMO Energies: The introduction of a halogen (Cl or Br) at the 6-position lowers both the HOMO and LUMO energies compared to the parent 4-methylpyridin-3-ol. This indicates that the halogenated compounds are less prone to donating electrons (lower HOMO) but more susceptible to accepting electrons (lower LUMO).
-
Energy Gap (ΔE): The energy gap is a measure of chemical reactivity; a smaller gap generally implies higher reactivity. All three molecules exhibit similar energy gaps, suggesting comparable overall kinetic stability.
-
Chemical Potential (μ): This descriptor relates to the escaping tendency of electrons. The more negative chemical potential of the halogenated derivatives suggests a greater ability to attract electrons compared to the parent compound.
-
Chemical Hardness (η): Chemical hardness is a measure of resistance to change in electron distribution. The similar hardness values indicate that the molecules have comparable resistance to deformation of their electron clouds.
-
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. The higher electrophilicity index of 6-bromo-4-methylpyridin-3-ol, followed by the chloro derivative, indicates their enhanced electrophilic character compared to 4-methylpyridin-3-ol. This suggests that the halogenated pyridinols are more likely to participate in reactions as electrophiles.
Local Reactivity Analysis: Electrostatic Potential Maps
While global descriptors give an overall picture of reactivity, local reactivity analysis identifies specific atomic sites prone to electrophilic or nucleophilic attack. This is visualized using electrostatic potential (ESP) maps, where red regions indicate high electron density (nucleophilic sites) and blue regions indicate low electron density (electrophilic sites).
-
4-methylpyridin-3-ol: The ESP map would show a significant region of negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group, indicating these are the primary sites for electrophilic attack (e.g., protonation, alkylation). The hydrogen of the hydroxyl group would exhibit a positive potential (blue), making it susceptible to nucleophilic attack.
-
This compound: The introduction of the electron-withdrawing chlorine atom at the 6-position is expected to have a notable effect on the electron distribution. The negative potential around the nitrogen atom would be slightly reduced compared to the parent molecule. More significantly, the carbon atom attached to the chlorine (C6) would become more electron-deficient (more blue), making it a potential site for nucleophilic aromatic substitution, a common reaction for halopyridines. The reactivity of the hydroxyl group is anticipated to be largely similar to the parent compound, though with some modulation of the ring's overall electron density.
-
6-bromo-4-methylpyridin-3-ol: Bromine is also an electron-withdrawing group, but it is less electronegative than chlorine. Therefore, the effects on the ESP map are expected to be similar to the chloro derivative, but potentially with a slightly less pronounced electron withdrawal from the ring. The C6 position will still be an electrophilic site susceptible to nucleophilic attack. The larger size and greater polarizability of bromine compared to chlorine can sometimes influence reaction rates and pathways in nucleophilic substitution reactions.
Comparison of Reactivity in Key Chemical Transformations
Based on the computational analysis, we can predict the relative reactivity of these compounds in several key organic reactions.
1. Electrophilic Attack (e.g., Protonation, Alkylation on Nitrogen):
-
Reactivity Order: 4-methylpyridin-3-ol > this compound ≈ 6-bromo-4-methylpyridin-3-ol
-
Rationale: The electron-withdrawing nature of the halogens decreases the electron density on the nitrogen atom, making it less basic and therefore less reactive towards electrophiles compared to the parent compound.
2. Reactions at the Hydroxyl Group (e.g., O-acylation, O-alkylation):
-
Reactivity: The reactivity of the hydroxyl group is expected to be broadly similar across the three compounds, as it is primarily governed by the O-H bond polarity and the nucleophilicity of the oxygen atom. The electronic effects of the remote halogen substituents are likely to have a minor influence on these reactions.
3. Nucleophilic Aromatic Substitution (at the C6 position):
-
Reactivity: This reaction is only possible for the halogenated derivatives. The electron-withdrawing effect of the nitrogen atom in the pyridine ring, combined with the halogen substituent, activates the C6 position for nucleophilic attack. The relative reactivity of the chloro and bromo derivatives will depend on the specific nucleophile and reaction conditions, with the C-Br bond being weaker but chlorine being more electronegative. Computational studies of the transition states for specific substitution reactions would be needed for a definitive prediction.
Conclusion
The computational analysis reveals that the introduction of a chlorine or bromine atom at the 6-position of 4-methylpyridin-3-ol significantly influences its reactivity profile. The key takeaways are:
-
Enhanced Electrophilicity: Halogen substitution increases the overall electrophilicity of the molecule, making it a better electron acceptor.
-
Reduced Basicity: The electron-withdrawing halogens decrease the basicity of the pyridine nitrogen.
-
Activation towards Nucleophilic Aromatic Substitution: The C6 position in the halogenated derivatives is activated for nucleophilic attack, providing a valuable synthetic handle for further functionalization.
This comparative guide provides a foundational understanding of the reactivity of this compound and its analogues, offering valuable insights for the rational design of synthetic routes and the development of new molecules with desired chemical and biological properties. Experimental validation of these computational predictions is encouraged to further confirm the observed trends.
A Comparative Crystallographic Analysis of Substituted Chloropyridine Derivatives
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount in designing novel therapeutics. X-ray crystallography provides definitive insights into the solid-state conformation and intermolecular interactions that govern the physical and biological properties of a compound. This guide presents a comparative analysis of the X-ray crystal structures of two distinct chloropyridine derivatives, offering a framework for structural evaluation in drug discovery.
While the X-ray crystal structure of 6-Chloro-4-methylpyridin-3-ol is not publicly available, this guide utilizes data from related substituted chloropyridine compounds to illustrate the principles of crystallographic comparison. The selected compounds are 8-(6-chloro-pyridin-3-ylmethyl)-2,6,7,8-tetrahydro-imidazo[2,1-c][1][2][3]triazin-3-one and 2-Chloro-5-(chloromethyl)pyridine.
Crystallographic Data Comparison
A summary of the key crystallographic parameters for the two compounds is presented in the table below. These parameters define the size and shape of the unit cell, the fundamental repeating unit of the crystal lattice, and provide information about the symmetry of the crystal packing.
| Parameter | 8-(6-chloro-pyridin-3-ylmethyl)-2,6,7,8-tetrahydro-imidazo[2,1-c][1][2][3]triazin-3-one[4] | 2-Chloro-5-(chloromethyl)pyridine[2][3] |
| Chemical Formula | C11H12ClN5O | C6H5Cl2N |
| Formula Weight | 265.71 | 162.01 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/n | P21/c |
| a (Å) | 10.1095(3) | 4.0770(8) |
| b (Å) | 10.4038(3) | 10.322(2) |
| c (Å) | 11.9047(3) | 16.891(3) |
| β (°) | 101.013(3) | 95.95(3) |
| Volume (ų) | 1229.04(6) | 707.0(2) |
| Z | 4 | 4 |
| T (K) | 293 | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
Structural Insights and Intermolecular Interactions
The crystal structure of 8-(6-chloro-pyridin-3-ylmethyl)-2,6,7,8-tetrahydro-imidazo[2,1-c][1][2][3]triazin-3-one is stabilized by a network of intermolecular hydrogen bonds, including N–H···O, C–H···O, and C–H···π interactions.[4] In contrast, the crystal packing of 2-Chloro-5-(chloromethyl)pyridine features intermolecular C–H···N hydrogen bonds, which link the molecules into dimers.[2][3] These differing interaction patterns highlight the significant influence of substituent groups on the crystal packing and overall solid-state architecture. The 2-Chloro-5-(chloromethyl)pyridine molecule is nearly planar.[2][3]
Experimental Protocols
The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. A detailed methodology for this technique is outlined below.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution.
-
Data Collection: A selected crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (commonly Mo Kα radiation). As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the asymmetric unit are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate crystal structure. The programs SHELXS-97 and SHELXL-97 are commonly used for structure solution and refinement.[4]
Comparative Workflow
The logical workflow for comparing the crystal structures of different derivatives is visualized in the diagram below. This process involves data acquisition from crystallographic databases, extraction of key parameters, and a comparative analysis of geometric and packing features.
Caption: Workflow for the comparative analysis of crystal structures.
References
A Comparative Analysis of Palladium Catalysts for the Cross-Coupling of 6-Chloro-4-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridinol scaffold is a critical endeavor in medicinal chemistry, with derivatives playing a pivotal role in the development of novel therapeutic agents. The palladium-catalyzed cross-coupling of 6-Chloro-4-methylpyridin-3-ol serves as a versatile platform for the synthesis of a diverse array of substituted pyridinols. The choice of the palladium catalyst system is paramount to the success of these transformations, directly influencing reaction yields, substrate scope, and overall efficiency. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with this compound, supported by representative experimental data from analogous systems to aid in catalyst selection and reaction optimization.
Data Presentation: Catalyst Performance in Coupling Reactions
The following tables summarize the performance of various palladium catalyst systems in the four major classes of cross-coupling reactions. It is important to note that while direct comparative studies on this compound are limited, the data presented is derived from reactions with structurally similar chloropyridine and halo-heterocyclic substrates, providing a strong predictive framework for catalyst efficacy.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. For an electron-rich substrate like this compound, the selection of an appropriate palladium catalyst and ligand is crucial to achieve high yields.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 (for 5-bromo-2-methylpyridin-3-amine) | [1] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 92 (for 4-chloropyridine) | [2] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate (for resin-supported chloropyrimidines) | [1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 (for various aryl chlorides) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands is critical for the efficient coupling of amines with chloropyridines.[3][4]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 100 | 2-24 | 85-98 (for various aryl chlorides) | |
| Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | t-BuOH | 110 | 18 | 80-95 (for primary amines with aryl chlorides) | |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 75-90 (for secondary amines with chloropyridines) | |
| G3-XPhos | NaOt-Bu | Toluene | 80 | 4 | >95 (for a wide range of amines) |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl halide. Copper(I) is often used as a co-catalyst.[5][6]
| Catalyst System (Pd Source / Ligand / Co-catalyst) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60-80 | 6-12 | 80-95 (for various aryl bromides) | |
| Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 70 | 12 | 75-90 (for chloropyridines) | |
| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100 | 24 | 70-85 (for electron-rich aryl chlorides) | |
| Copper-free: Pd(PPh₃)₂Cl₂ | TBAF | N/A (neat) | 80 | 1-2 | 85-95 (for various aryl halides) |
Heck Coupling
The Heck reaction involves the coupling of an alkene with an aryl halide. The choice of catalyst and base can influence the regioselectivity and yield of the reaction.[7][8]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 | 24 | 70-85 (for various aryl bromides) | [9] |
| PdCl₂(PPh₃)₂ | NaOAc | DMA | 130 | 36 | 65-80 (for chloropyridines) | |
| Herrmann's Catalyst (Pd(OAc)₂ / P(o-tol)₃) | K₂CO₃ | NMP | 120 | 18 | 75-90 (for activated aryl chlorides) | |
| Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | Dioxane | 120 | 16 | >90 (for deactivated aryl chlorides) | [10] |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are generalized and may require optimization for the specific substrate and coupling partner.
General Procedure for Suzuki-Miyaura Coupling
-
To a Schlenk flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) are added under a positive pressure of the inert gas.
-
The degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1) is added via syringe.
-
The reaction mixture is heated to the specified temperature (e.g., 85-100 °C) and stirred for the required time.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, a vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv).
-
This compound (1.0 equiv) and the amine (1.1-1.2 equiv) are added, followed by the solvent (e.g., toluene).
-
The vial is sealed and heated to the desired temperature (e.g., 100 °C) with stirring.
-
The reaction is monitored by GC-MS or LC-MS until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
General Procedure for Sonogashira Coupling
-
To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., DMF or THF), the terminal alkyne (1.2-1.5 equiv) and a base (e.g., Et₃N or i-Pr₂NH, 2.0-3.0 equiv) are added.
-
The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%) are then added under an inert atmosphere.
-
The reaction mixture is stirred at the appropriate temperature (e.g., room temperature to 80 °C) until completion, as monitored by TLC.
-
The reaction is quenched with saturated aqueous NH₄Cl solution, and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification is achieved by column chromatography.
General Procedure for Heck Coupling
-
A mixture of this compound (1.0 equiv), the alkene (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (if applicable, e.g., P(o-tol)₃, 2-10 mol%), and the base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv) in a suitable solvent (e.g., DMF or NMP) is prepared in a sealed tube.
-
The mixture is degassed and then heated under an inert atmosphere to the specified temperature (e.g., 100-140 °C).
-
After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature.
-
The reaction mixture is diluted with water and extracted with an organic solvent.
-
The organic extracts are combined, washed with brine, dried, and concentrated.
-
The product is purified by column chromatography.
Mandatory Visualization
Caption: Generalized experimental workflow for palladium-catalyzed coupling.
Caption: Decision guide for catalyst selection based on desired bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Determining the Purity of 6-Chloro-4-methylpyridin-3-ol: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 6-Chloro-4-methylpyridin-3-ol is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis of the primary analytical techniques used for purity determination of this compound, offering insights into their principles, experimental protocols, and relative advantages. The selection of an appropriate method is contingent upon factors such as the potential impurities, required sensitivity, and the physicochemical properties of the analyte.
The principal methods for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is suited to different aspects of purity analysis.
Comparison of Analytical Methodologies
A summary of the key performance characteristics of HPLC, GC, and quantitative NMR (qNMR) for the analysis of this compound is presented below.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Quantitative determination based on the direct relationship between signal intensity and the number of atomic nuclei. |
| Typical Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)[1][2] | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[2] | Not applicable |
| Mobile/Carrier | Gradient or isocratic mixture of aqueous buffer and organic solvent (e.g., Acetonitrile, Methanol).[1][2] | Inert gas (e.g., Helium, Nitrogen).[2] | Deuterated solvent (e.g., DMSO-d6, CDCl3) |
| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS)[1] | Flame Ionization Detector (FID) or Mass Spectrometer (MS)[2] | NMR probe |
| Sensitivity | High | Very High (especially for volatile impurities) | Moderate to Low |
| Resolution | High, with flexibility in mobile phase composition to optimize separation.[2] | Generally high for volatile compounds.[2] | Dependent on spectral dispersion |
| Quantification | Requires a certified reference standard for accurate quantification. | Requires a certified reference standard for accurate quantification. | Can provide absolute purity without a specific reference standard of the analyte (using an internal standard).[3] |
| Sample Throughput | High | High | Moderate |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar pyridine derivatives and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity analysis of a broad range of compounds, including those that are non-volatile or thermally labile.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
Autosampler
-
Column oven
Chromatographic Conditions:
-
Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 70% B
-
15-18 min: 70% B
-
18-20 min: 70% to 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm (or as determined by UV scan)
-
Injection Volume: 5 µL
Sample Preparation: Dissolve a precisely weighed amount of the sample in the initial mobile phase composition (20% Acetonitrile in 0.1% Formic acid) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC)
GC is an excellent choice for the analysis of volatile and thermally stable compounds. It is particularly effective for identifying and quantifying residual solvents and other volatile organic impurities.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Autosampler
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Injector Temperature: 260°C
-
Detector Temperature: 300°C (FID) or MS transfer line at 280°C
-
Injection Volume: 1 µL (with a split ratio of 50:1)
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary analytical method that can determine the purity of a substance without the need for an identical reference standard.[3] It relies on the use of a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
Experimental Parameters:
-
Solvent: DMSO-d6
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Program: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
Data Processing: Careful phasing and baseline correction are crucial. The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known signal from the internal standard.
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent and transfer to an NMR tube.
Visualization of Analytical Workflow
The general workflow for selecting and performing a purity analysis is depicted in the following diagram.
Caption: A flowchart illustrating the decision-making process and subsequent steps for purity analysis.
Conclusion
Both HPLC and GC are robust and reliable methods for determining the purity of this compound. HPLC offers greater versatility for a wider range of potential impurities, while GC provides high resolution for volatile components. For an absolute purity determination without a specific certified reference material of the analyte, qNMR is the method of choice. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the expected impurities and the desired level of accuracy. For comprehensive characterization, employing orthogonal methods (e.g., HPLC and GC, or HPLC and qNMR) is highly recommended.
References
Safety Operating Guide
Proper Disposal of 6-Chloro-4-methylpyridin-3-ol: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: This document outlines the essential procedures for the safe handling and disposal of 6-Chloro-4-methylpyridin-3-ol, a compound classified as an acute toxicant and a skin and eye irritant. Adherence to these guidelines is critical to ensure personnel safety and regulatory compliance.
This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The information herein is designed to supplement, not replace, your institution's specific hazardous waste management plan and all applicable local, state, and federal regulations.
Hazard Assessment and Regulatory Classification
This compound is a hazardous substance due to its acute toxicity if swallowed, in contact with skin, or inhaled, and it causes serious eye and skin irritation. Consequently, it must be managed as hazardous waste.
EPA Hazardous Waste Classification:
Based on its toxic properties, this compound waste would be characterized as a toxic hazardous waste . If the discarded chemical is an unused commercial product, it could potentially be classified under the "U" or "P" lists as defined by the Resource Conservation and Recovery Act (RCRA). However, as it is not specifically listed, it would be classified based on its characteristics. For unlisted wastes that exhibit toxicity, a Reportable Quantity (RQ) of 100 pounds has been assigned.[1][2]
The following table summarizes key quantitative data relevant to the handling and disposal of this compound.
| Parameter | Value/Information | Source/Regulation |
| Primary Hazards | Acute toxicity (oral, dermal, inhalation), Skin irritation, Serious eye irritation | Safety Data Sheet |
| EPA Waste Characteristic | Toxicity | 40 CFR §261.24[3] |
| Potential EPA Waste Code | D002 (if pH is corrosive), D-series for toxicity if specific constituents leach above regulatory levels. As a halogenated pyridine, it could be subject to specific disposal requirements. | RCRA[4][5] |
| Reportable Quantity (RQ) for Unlisted Toxic Waste | 100 lbs (45.4 kg) | CERCLA, 40 CFR part 302[1][2] |
| Permissible Exposure Limit (PEL) | Not established by OSHA. For halogenated aromatic compounds, it is prudent to handle with engineering controls to minimize exposure.[6][7][8] | OSHA, NIOSH, ACGIH[6][7][8] |
| Satellite Accumulation Area (SAA) Limit for Acutely Toxic Waste | 1 quart (liquid) or 1 kilogram (solid) | 40 CFR §261.5[9] |
Standard Operating Procedure for Disposal
This section details the step-by-step methodology for the safe disposal of this compound from the point of generation to collection by environmental health and safety (EHS) personnel.
2.1. Personal Protective Equipment (PPE)
Prior to handling any waste containing this compound, the following PPE must be worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
2.2. Waste Segregation and Incompatibility
Proper segregation of chemical waste is paramount to prevent dangerous reactions.
-
Do NOT mix this compound waste with the following:
-
Strong Oxidizing Agents: Such as nitric acid, perchloric acid, and permanganates.
-
Strong Acids and Bases: To avoid exothermic reactions.
-
Reactive Metals: Such as sodium, potassium, or magnesium.
-
Other Incompatible Chemicals: Refer to chemical compatibility charts and avoid mixing with compounds that could lead to gas evolution, pressurization, or other hazards.[10]
-
-
Waste containing this compound should be collected in a dedicated, properly labeled hazardous waste container.
2.3. Waste Accumulation and Labeling
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste. High-density polyethylene (HDPE) containers are generally suitable. The original product container can be used if it is in good condition.
-
Labeling: As soon as the first waste is added, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards: "Toxic," "Irritant."
-
The accumulation start date.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] The SAA should be away from general traffic and in a location that minimizes the risk of spills. The container must be kept closed at all times except when adding waste.
2.4. Disposal of Empty Containers
Containers that held this compound are also considered hazardous waste unless properly decontaminated.
-
Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., methanol or ethanol).
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in a separate, properly labeled container for liquid hazardous waste.
-
Decontaminated Container Disposal: Once triple-rinsed, the container can be disposed of as non-hazardous solid waste after defacing the original label.
2.5. Requesting Waste Pickup
Once the waste container is full or has been in the SAA for the maximum allowable time (typically 90 days, but check your institutional policy), contact your institution's EHS department to schedule a waste pickup.[11] Do not attempt to transport the hazardous waste outside of the laboratory.
Spill and Emergency Procedures
In the event of a spill of this compound, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill. For small spills (less than 5 grams) that you are trained and equipped to handle, proceed with cleanup. For larger spills, or if you are unsure, contact your institution's EHS or emergency response team.
-
Don PPE: Wear the appropriate PPE as outlined in section 2.1.
-
Contain the Spill: Cover the solid spill with an absorbent material, such as vermiculite or sand, to prevent it from becoming airborne.
-
Clean Up: Carefully sweep the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with a detergent solution and then with water. All cleanup materials (e.g., wipes, gloves) must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision points and processes for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Caption: Spill Response for this compound
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. media.suweb.site [media.suweb.site]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. Waste Anesthetic Gas - Occupational Health and Safety - Virginia Commonwealth University [healthsafety.vcu.edu]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling 6-Chloro-4-methylpyridin-3-ol
Essential Safety and Handling Guide for 6-Chloro-4-methylpyridin-3-ol
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound, ensuring the well-being of laboratory personnel and environmental protection. It is designed for researchers, scientists, and drug development professionals to foster a culture of safety and confidence when working with this compound.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health risks. According to its Safety Data Sheet (SDS), the compound is classified with several hazards.[1] It is harmful if swallowed or inhaled, and it can cause significant skin and eye irritation.[1] Adherence to the safety measures outlined below is imperative to minimize exposure and ensure safe laboratory operations.
| Hazard Classification | Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1] |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[2] |
Personal Protective Equipment (PPE)
The consistent and correct use of PPE is the primary line of defense against chemical exposure. The following equipment is mandatory when handling this compound.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Always wear impact-resistant safety goggles that meet ANSI Z87.1 standards.[3] A full-face shield must be worn over goggles when there is a risk of splashing.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to chlorinated compounds.[5] Always inspect gloves for tears or holes before use and wash them before removal.[5] |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A flame-retardant lab coat should be worn for all procedures.[3][6] For tasks with a higher risk of splashes, a chemical-resistant apron or suit is necessary.[5] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[6][7] If a fume hood is unavailable or if exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges is required.[5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and regulatory compliance.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls : Before beginning work, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[5] Verify that all necessary PPE is available and in good condition.
-
Safe Handling : Avoid all personal contact, including the inhalation of dust or fumes.[2] Do not eat, drink, or smoke in the work area.[2][8] Keep containers securely sealed when not in use.[8] After handling, wash hands and any exposed skin thoroughly with soap and water.[2][8]
-
Spill Management : In the event of a spill, immediately evacuate the area.[5] While wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[2][5][6] Collect the absorbed material into a suitable, sealed, and clearly labeled container for hazardous waste.[2][5][6] Do not allow the chemical to enter drains or waterways.[2][6]
-
Disposal Plan : All waste, including contaminated PPE and absorbent materials, must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[5] This compound should be segregated as chlorinated organic waste.[7] Use a chemically compatible, leak-proof container clearly marked with a "Hazardous Waste" label and the full chemical name: "this compound".[6][7] Never dispose of this chemical down the drain.[5][6]
Emergency First Aid Procedures
-
If in Eyes : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
If on Skin : Immediately flush skin with plenty of water and soap.[2] Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[2]
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
If Swallowed : Do NOT induce vomiting. Immediately give a glass of water.[2] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[2]
Workflow for Safe Handling
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. americanchemistry.com [americanchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
